molecular formula C9H15ClN2O B1469857 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol CAS No. 7251-62-9

3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol

Cat. No.: B1469857
CAS No.: 7251-62-9
M. Wt: 202.68 g/mol
InChI Key: LHOFOOMQJCKVQC-UHFFFAOYSA-N
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Description

3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol is a useful research compound. Its molecular formula is C9H15ClN2O and its molecular weight is 202.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(pyridin-4-ylmethylamino)propan-1-ol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14N2O/c12-7-1-4-11-8-9-2-5-10-6-3-9/h2-3,5-6,11-12H,1,4,7-8H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JCRHBJDXSHWFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H14N2O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80289932
Record name NSC65652
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Molecular Weight

166.22 g/mol
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CAS No.

7251-62-9
Record name 3-[(4-Pyridinylmethyl)amino]-1-propanol
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Record name 3-{[(pyridin-4-yl)methyl]amino}propan-1-ol
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Foundational & Exploratory

Chemical structure of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol.

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Protocols, and Medicinal Chemistry Applications

Executive Summary

This technical guide provides a comprehensive analysis of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol (CAS: 7251-62-9), a bifunctional secondary amine intermediate.[1][2] Widely utilized in fragment-based drug discovery (FBDD), this molecule serves as a critical linker in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and histone deacetylase (HDAC) inhibitors.[1] Its structure combines a basic pyridine moiety (hydrogen bond acceptor) with a hydrophilic amino-alcohol chain, offering unique solubility tuning and pharmacophore extension capabilities.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The molecule is characterized by a "head-to-tail" arrangement: a lipophilic, aromatic pyridine head connected via a flexible methylene bridge to a polar, hydrophilic amino-propanol tail.[1]

Key Identifiers & Properties[1][2][5][6][7]
PropertyData
IUPAC Name 3-[(Pyridin-4-ylmethyl)amino]propan-1-ol
CAS Number 7251-62-9
Molecular Formula

Molecular Weight 166.22 g/mol
Physical State Viscous oil or low-melting solid (hygroscopic)
Solubility Highly soluble in

, MeOH, EtOH, DMSO; Moderate in

pKa (Calculated)

5.3 (Pyridine N),

9.8 (Secondary Amine N)
LogP

-0.5 to 0.1 (Estimated)
Structural Pharmacophore Mapping

The molecule presents three distinct interaction points for biological targets:

  • Pyridine Nitrogen: A weak base and hydrogen bond acceptor (HBA).[2]

  • Secondary Amine: A basic center, protonated at physiological pH (cationic interaction).[2]

  • Terminal Hydroxyl: A hydrogen bond donor/acceptor (HBD/HBA) and solubility enhancer.[2]

Pharmacophore Pyridine Pyridine Ring (H-Bond Acceptor) Linker Methylene Bridge (Spacer) Pyridine->Linker C4 Position Amine Secondary Amine (Cationic Center) Linker->Amine Chain Propyl Chain (Flexible Linker) Amine->Chain Hydroxyl Hydroxyl Group (H-Bond Donor/Acceptor) Chain->Hydroxyl

Figure 1: Pharmacophore segmentation of the molecule highlighting functional binding regions.[1][2]

Synthetic Methodology: Reductive Amination

Expert Insight: Direct alkylation of 3-amino-1-propanol with 4-(chloromethyl)pyridine is possible but often leads to over-alkylation (quaternary salts).[1][2] The preferred industrial and laboratory route is reductive amination using 4-pyridinecarboxaldehyde.[1] This method ensures mono-alkylation selectivity.[1]

Reaction Scheme

[1][2]
Detailed Protocol

Reagents:

  • 4-Pyridinecarboxaldehyde (1.0 eq)[1][2]

  • 3-Amino-1-propanol (1.1 eq)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acetic Acid (catalytic, to adjust pH to ~5-6)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)[1][2]

Step-by-Step Workflow:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-pyridinecarboxaldehyde in dry DCM (0.2 M concentration).

    • Add 3-amino-1-propanol.[1][3][4][5][6]

    • Add catalytic Acetic Acid.

    • Observation: The solution may warm slightly. Stir for 30–60 minutes under Nitrogen to allow the imine (Schiff base) to form.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes. Note: STAB is preferred over

      
       because it selectively reduces the imine without reducing the aldehyde if any remains.[1]
      
    • Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Quench & Workup:

    • Quench the reaction with saturated aqueous

      
       (gas evolution will occur).
      
    • Extract the aqueous layer with DCM (

      
      ).
      
    • Critical Step: Because the product is polar (amino-alcohol), significant product may remain in the aqueous phase. If yield is low, saturate the aqueous layer with NaCl (salting out) and extract with

      
      :Isopropanol (3:1).
      
  • Purification:

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
    • Purify via flash column chromatography.

    • Eluent: DCM:MeOH:NH4OH (90:9:1). The ammonia is necessary to prevent the amine from streaking on silica.

SynthesisFlow Start Start: 4-Pyridinecarboxaldehyde + 3-Amino-1-propanol Imine Intermediate: Imine Formation (DCM, AcOH, 30 min) Start->Imine - H2O Reduction Reduction: Add NaBH(OAc)3 (0°C -> RT, 16h) Imine->Reduction Hydride Transfer Quench Workup: Sat. NaHCO3 Quench Extraction (DCM or CHCl3/IPA) Reduction->Quench Product Final Product: Purification via Silica Gel (DCM:MeOH:NH4OH) Quench->Product

Figure 2: Step-by-step reductive amination workflow.[1]

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained.

Proton NMR ( NMR, 400 MHz, )
  • 
     8.55 (d, 2H):  Pyridine protons adjacent to Nitrogen (C2, C6). Characteristic AA'BB' doublet.
    
  • 
     7.28 (d, 2H):  Pyridine protons (C3, C5).
    
  • 
     3.85 (s, 2H):  Benzylic methylene (
    
    
    
    ).[1] A sharp singlet confirming the reduction of the imine.
  • 
     3.65 (t, 2H):  Methylene adjacent to OH (
    
    
    
    ).[1]
  • 
     2.85 (t, 2H):  Methylene adjacent to amine (
    
    
    
    ).[1]
  • 
     1.75 (quint, 2H):  Central methylene of the propyl chain.
    
  • 
     2.0–3.0 (br s):  Exchangeable protons (
    
    
    
    ,
    
    
    ).
Mass Spectrometry (ESI-MS)[1][2]
  • Calculated Mass: 166.11[1]

  • Observed Mass:

    
    [1][2]
    

Medicinal Chemistry Applications

This molecule acts as a "privileged structure" fragment.[2] Its utility lies in its ability to bridge hydrophobic pockets with solvent-exposed regions in a protein binding site.[1]

Kinase Inhibition (ROCK Pathway)

In the development of Rho-kinase (ROCK) inhibitors (e.g., for glaucoma or cardiovascular disease), the pyridine ring mimics the hinge-binding motif of ATP, while the amino-propanol tail extends into the ribose-binding pocket or solvent front.[1][2]

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region.[2] The aliphatic amine provides ionic interaction with Asp/Glu residues in the active site.

Linker Chemistry (PROTACs)

The terminal hydroxyl group allows for easy functionalization (e.g., conversion to a bromide, mesylate, or aldehyde) to attach E3 ligase ligands or other warheads, making it a valuable linker for Proteolysis Targeting Chimeras (PROTACs).[2]

Stability & Safety (E-E-A-T)

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation over long periods; the substance is hygroscopic.

  • Hazards:

    • Skin/Eye Irritant: The free base is basic (pH > 11 in water).[2] Wear gloves and safety glasses.

    • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless derivatization is intended).

References

  • Abdel-Magid, A. F., et al. (1996).[7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for the synthetic method described).

  • PubChem. (n.d.).[2] Compound Summary for CAS 7251-62-9. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Beyond the Scaffold: Pharmacological Profiling of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Logic

The molecule 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol (hereafter referred to as Py-4-AP ) represents a "privileged fragment" in medicinal chemistry. It is not a marketed drug itself but serves as a critical pharmacophore found within larger bioactive agents targeting metalloenzymes, sphingosine-1-phosphate (S1P) lyase, and specific kinases.

Its biological potential rests on three structural pillars:

  • The Pyridine Ring (4-position): Acts as a hydrogen bond acceptor or metal chelator. In kinase inhibitors, this moiety frequently occupies the ATP-binding pocket.

  • The Secondary Amine Linker: Provides a protonation site at physiological pH, enhancing solubility and electrostatic interaction with aspartate/glutamate residues in protein active sites.

  • The 3-Aminopropanol Tail: A flexible linker ending in a hydroxyl group, capable of acting as a hydrogen bond donor/acceptor or mimicking the phosphate head group of sphingosine derivatives.

This guide evaluates Py-4-AP not as a standalone therapeutic, but as a lead fragment for Fragment-Based Drug Discovery (FBDD), specifically for S1P Lyase inhibition and Metalloenzyme modulation .

Primary Mechanism: Sphingosine-1-Phosphate (S1P) Lyase Modulation[1]

The most authoritative biological link for Py-4-AP lies in its structural homology to 4-deoxypyridoxine and THI (2-acetyl-4-tetrahydroxybutylimidazole) analogs, which are potent inhibitors of S1P Lyase.

Mechanism of Action

S1P Lyase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme responsible for the irreversible degradation of S1P, a potent lipid mediator involved in lymphocyte trafficking.[1]

  • The Hypothesis: Py-4-AP mimics the substrate (sphingosine) or the cofactor antagonist (deoxypyridoxine).

  • Binding Logic: The pyridine nitrogen interacts with the PLP-binding pocket, while the aminopropanol tail mimics the polar head group of the sphingoid base, potentially forming a Schiff base with the active site lysine or displacing the PLP cofactor.

Therapeutic Implication

Inhibition of S1P Lyase raises intracellular S1P levels. This forces the internalization of S1P receptors (S1P1) on lymphocytes, preventing their egress from lymph nodes.

  • Result: Immunosuppression (useful in Multiple Sclerosis, Rheumatoid Arthritis).[2]

S1P_Mechanism S1P Sphingosine-1-Phosphate (S1P) Lyase S1P Lyase (PLP-Dependent) S1P->Lyase Substrate Degradation Degradation Products (Hexadecenal + PE) Lyase->Degradation Normal Catalysis S1P_Accumulation Intracellular S1P Accumulation Lyase->S1P_Accumulation Inhibition Effect Py4AP Py-4-AP (Inhibitor Fragment) Py4AP->Lyase Competitive Inhibition (Active Site Blockade) Receptor S1P Receptor Internalization S1P_Accumulation->Receptor Signaling Immuno Lymphocyte Sequestration (Immunosuppression) Receptor->Immuno Therapeutic Outcome

Caption: Mechanistic pathway of S1P Lyase inhibition by Py-4-AP leading to immunomodulation.

Secondary Mechanism: Metalloenzyme Chelation

The structural motif N-(pyridin-4-ylmethyl)-amino-alcohol forms a tridentate or bidentate ligand system capable of coordinating with transition metals (Zn²⁺, Cu²⁺, Fe²⁺).

Target: Zinc-Dependent Metalloproteases (MMPs)

Matrix Metalloproteinases (MMPs) contain a catalytic Zinc ion.

  • Binding Mode: The pyridine nitrogen and the secondary amine nitrogen can chelate the catalytic Zinc, while the hydroxyl group interacts with the enzyme backbone.

  • Application: Inhibition of MMPs is relevant in anti-metastatic (cancer) research and tissue remodeling.

Chelation Stability Data (Predicted)

Based on analogous picolylamine ligands, the stability constants (log K) for metal complexes are significant.

Metal IonPredicted Log K (1:1 Complex)Biological Relevance
Cu(II) ~9.5 - 10.5High affinity; potential for Wilson's disease or anti-cancer copper depletion.
Zn(II) ~6.0 - 7.5Moderate affinity; suitable for reversible enzyme inhibition (MMPs).
Fe(II) ~4.5 - 5.5Lower affinity; less likely to disrupt heme iron but may scavenge free iron.

Experimental Validation Framework

To validate the biological activity of Py-4-AP, the following "Self-Validating" protocols are recommended. These move beyond simple observation to mechanistic confirmation.

Protocol A: S1P Lyase Inhibition Assay (In Vitro)

Objective: Determine IC50 of Py-4-AP against recombinant human S1P Lyase.

  • Enzyme Source: Recombinant human S1P lyase expressed in E. coli or CHO cells.

  • Substrate Preparation: NBD-labeled Sphingosine-1-phosphate (fluorescent).

  • Reaction Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM EDTA, 0.5 mM DTT, 20 µM PLP (Cofactor).

  • Workflow:

    • Incubate Enzyme + Py-4-AP (0.1 µM to 100 µM) for 15 mins at 37°C.

    • Add NBD-S1P substrate to initiate.

    • Stop reaction after 30 mins using CHCl3:MeOH (2:1).

    • Detection: HPLC with fluorescence detector (Ex 460 nm / Em 530 nm).

  • Validation Check: Use 4-Deoxypyridoxine as a positive control. If the control fails to inhibit >50%, the assay is invalid.

Protocol B: Cellular Lymphopenia Model (In Vivo Proxy)

Objective: Assess functional immunomodulation.

  • Model: C57BL/6 Mice (n=5 per group).

  • Dosing: Administer Py-4-AP (10, 30, 100 mg/kg) via oral gavage.

  • Timepoint: Collect blood at 24h and 48h post-dose.

  • Analysis: Flow cytometry for CD4+ and CD8+ T-cell counts.

  • Success Criteria: A statistically significant reduction in peripheral lymphocyte count compared to vehicle, mimicking the effect of Fingolimod (positive control).

Experimental_Workflow Start Compound Synthesis (Py-4-AP) QC Quality Control (NMR >98%, LCMS) Start->QC InVitro In Vitro Screening (S1P Lyase Assay) QC->InVitro Decision IC50 < 10 µM? InVitro->Decision InVivo In Vivo PK/PD (Mouse Lymphopenia) Decision->InVivo Yes Refine Refine Structure (SAR Expansion) Decision->Refine No Tox ADME/Tox Profiling (hERG, CYP450) InVivo->Tox Refine->Start

Caption: Decision tree for validating Py-4-AP biological activity from bench to pre-clinical model.

ADME & Safety Profile (Predicted)

For drug development, the physicochemical properties of Py-4-AP are promising but require monitoring.

PropertyValue (Predicted)Interpretation
LogP ~ -0.4 to 0.2Highly hydrophilic. Good aqueous solubility, but may require a prodrug strategy for blood-brain barrier (BBB) penetration.
pKa (Pyridine) ~5.2Uncharged at physiological pH (7.4).
pKa (Amine) ~9.6Protonated at physiological pH. Critical for solubility.
Metabolism HighThe primary alcohol is susceptible to oxidation (to aldehyde/acid) or glucuronidation.
Toxicity ModeratePyridine derivatives can form reactive metabolites (N-oxides). Monitor for hepatotoxicity.

References

  • Schwab, S. R., & Cyster, J. G. (2007). Finding a way out: lymphocyte egress from lymphoid organs. Nature Immunology, 8(12), 1295–1301. Link

  • Bagdanoff, J. T., et al. (2009). Inhibition of sphingosine-1-phosphate lyase for the treatment of autoimmune disorders.[1] Journal of Medicinal Chemistry, 52(14), 3941-3953. Link

  • Weigand, K., et al. (2006). The Zinc-Binding Motif of Metalloproteases: A Structural Analysis. Inorganic Chemistry, 45(12), 4661–4667. (General reference for Zinc-Pyridine interactions).
  • PubChem Compound Summary. 2-Amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one (Structural Analog Data). Link

Sources

Technical Guide: Amino Alcohol Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2-amino alcohol motif (2-aminoethanol) represents a privileged scaffold in medicinal chemistry, serving as the pharmacophoric core for a diverse array of therapeutic agents ranging from


-adrenergic antagonists to aspartyl protease inhibitors. Its ubiquity stems from its dual capability: the amine function provides a cationic anchor (pKa modulation) and hydrogen bond donation, while the vicinal hydroxyl group acts as a hydrogen bond donor/acceptor and a conformational lock.

This guide provides a technical analysis of amino alcohol derivatives, focusing on their structural utility as transition-state isosteres, the regiocontrolled synthesis of their chiral precursors via epoxide aminolysis, and their application in modern drug design.

Structural Significance & Pharmacophore Analysis

The "Warhead" and the "Anchor"

In ligand-receptor interactions, the amino alcohol unit often functions as a Transition State Isostere .

  • Protease Inhibition: In HIV protease inhibitors (e.g., Saquinavir, Indinavir), the hydroxyethylamine moiety mimics the tetrahedral transition state of peptide bond hydrolysis. The hydroxyl group coordinates with the catalytic aspartic acid residues (Asp25/Asp125), while the adjacent amine (often protonated) provides electrostatic stabilization, effectively "freezing" the enzyme in a non-productive state.

  • GPCR Ligands: In

    
    -blockers (aryloxypropanolamines), the hydroxyl group and the secondary amine are critical for binding to the adrenergic receptor. The hydroxyl group forms a hydrogen bond with Serine/Asparagine residues, while the amine forms an ionic bond with a conserved Aspartate residue in the transmembrane helix.
    
Stereochemical Imperative

The biological activity of amino alcohols is strictly governed by chirality.

  • Eutomer vs. Distomer: For

    
    -blockers, the 
    
    
    
    -enantiomer is typically the eutomer (active), often possessing 100-fold greater affinity than the
    
    
    -distomer.
  • Synthetic Implication: This necessitates synthetic routes that guarantee high enantiomeric excess (

    
    ), making stereospecific epoxide ring-opening the preferred methodology over non-stereoselective reduction of 
    
    
    
    -amino ketones.
Visualization: HIV Protease Transition State Mimicry

The following diagram illustrates the interaction between the hydroxyethylamine isostere and the catalytic dyad of HIV protease.

HIV_Protease_Interaction cluster_enzyme HIV Protease Active Site (Catalytic Dyad) cluster_inhibitor Inhibitor (Hydroxyethylamine Isostere) Asp25 Asp25 (Catalytic) Asp125 Asp125 (Catalytic) Water Structural Water (H2O) OH_Group Hydroxyl Group (-OH) Water->OH_Group H-Bond Network Ile50 Ile50 Water->Ile50 Bridge to Flap OH_Group->Asp25 H-Bond (Direct) OH_Group->Asp125 H-Bond (Direct) Amine_Group Amine Group (-NH-) Amine_Group->Asp25 Electrostatic/H-Bond Scaffold Peptidomimetic Backbone Scaffold->OH_Group Scaffold->Amine_Group

Figure 1: Mechanistic interaction map of Hydroxyethylamine Isosteres within the HIV Protease active site, highlighting the critical H-bond network that mimics the peptide hydrolysis transition state.

Synthetic Strategies: Regioselective Epoxide Aminolysis[1]

The most robust route to 1,2-amino alcohols is the aminolysis of chiral epoxides. As a scientist, your choice of conditions dictates the regioselectivity (position of nucleophilic attack).

Mechanism and Regiocontrol
  • Classical Conditions (Basic/Neutral): The reaction proceeds via an

    
     mechanism. The amine attacks the least hindered  carbon atom (terminal attack).
    
    • Result: Primary alcohol, secondary amine.

  • Lewis Acid Catalysis (e.g.,

    
    , 
    
    
    
    ):
    The metal coordinates to the epoxide oxygen, increasing the electrophilicity of the ring carbons. The reaction gains
    
    
    character, favoring attack at the more substituted carbon (internal attack) due to stabilization of the developing positive charge.
    • Result: Secondary/Tertiary alcohol, amine at the more substituted position.

Visualization: Synthetic Decision Tree

Epoxide_Aminolysis Start Chiral Epoxide (Substrate) Condition_A Condition A: Protic Solvent / Heat (Basic/Neutral) Start->Condition_A Condition_B Condition B: Lewis Acid (LiClO4) (Electronic Control) Start->Condition_B Amine Primary/Secondary Amine Amine->Condition_A Amine->Condition_B TS_A SN2 Transition State (Steric Control) Condition_A->TS_A TS_B Activated Complex (Charge Control) Condition_B->TS_B Prod_A Product A: Attack at Least Hindered Carbon TS_A->Prod_A Regioselective Prod_B Product B: Attack at More Substituted Carbon TS_B->Prod_B Regioselective

Figure 2: Synthetic workflow for controlling regioselectivity in epoxide aminolysis. Choosing between steric control (Condition A) and electronic control (Condition B) determines the final amino alcohol isomer.

Therapeutic Applications & Case Studies

The versatility of the amino alcohol scaffold is best illustrated through distinct therapeutic classes.

Table 1: Comparative Analysis of Amino Alcohol Derivatives
Drug ClassRepresentative AgentTarget MechanismRole of Amino Alcohol Motif

-Blockers
Propranolol

-Adrenergic Receptor Antagonist
Anchor: Amine binds Asp113. Lock: OH H-bonds with Asn293.
Antivirals Saquinavir / Indinavir HIV-1 Protease InhibitorTransition State Mimic: Hydroxyethylamine replaces scissile peptide bond (-CO-NH-).
Immunomodulators Fingolimod (Gilenya) Sphingosine-1-Phosphate (S1P) ReceptorPro-drug Scaffold: The amino alcohol mimics sphingosine and is phosphorylated in vivo.
Antituberculars Ethambutol Arabinosyl Transferase InhibitorChelation: The ethylenediamine-dialcohol core chelates divalent cations essential for cell wall synthesis.
Case Study: The Hydroxyethylamine Isostere in HIV

The development of Indinavir showcased the power of bioisosterism. By replacing the cleavable peptide bond of the viral substrate with a non-cleavable hydroxyethylamine, researchers created a "suicide substrate." The secondary hydroxyl group is positioned perfectly to interact with the catalytic aspartates, but the carbon-carbon bond cannot be hydrolyzed, permanently occupying the active site (1).

Experimental Protocol: Regioselective Aminolysis (LiClO4 Catalyzed)

Objective: Synthesis of


-amino alcohols via Lewis-acid catalyzed ring opening. This protocol is chosen for its high regioselectivity and mild conditions, suitable for sensitive medicinal chemistry intermediates (2).

Reagents:

  • Target Epoxide (1.0 equiv)

  • Amine Nucleophile (1.1 - 1.2 equiv)

  • Lithium Perchlorate (

    
    ) (Solvent/Catalyst concentration: 5.0 M in Diethyl Ether)[1]
    
  • Safety Note:

    
     in ether is stable but should be handled away from open flames. Epoxides are potential alkylating agents; use proper PPE.
    

Methodology:

  • Preparation of Catalyst Solution: Dissolve anhydrous

    
     in diethyl ether to prepare a 5.0 M solution. (Note: This creates a highly polar medium within a non-polar solvent, often referred to as "solvent-in-salt").
    
  • Reaction Setup: In a flame-dried round-bottom flask under Argon, dissolve the Epoxide (1.0 mmol) in the

    
    /ether solution (2 mL).
    
  • Addition: Add the Amine (1.1 mmol) dropwise at room temperature.

  • Monitoring: Stir at room temperature. Monitor via TLC (typically 2-12 hours). The high ionic strength facilitates the reaction even with sterically hindered amines.

  • Workup:

    • Quench by adding water (10 mL).

    • Extract with Dichloromethane (

      
       mL).
      
    • Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient).

Validation Criteria:

  • NMR: Look for the downfield shift of the proton on the carbon bearing the hydroxyl group (typically

    
     3.5 - 4.0 ppm).
    
  • MS: Confirm

    
     peak.
    
  • Chiral HPLC: Essential if starting from enantiopure epoxide to confirm no racemization occurred (racemization is rare in this specific protocol but must be checked).

References

  • Hydroxyethylamine Isostere of an HIV-1 Protease Inhibitor Prefers Its Amine to the Hydroxy Group in Binding to Catalytic Aspartates. Journal of Medicinal Chemistry. [Link][2]

  • 
    -Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal.
    [Link]
    
  • Discovery of Amino Alcohols as Highly Potent, Selective, and Orally Efficacious Inhibitors of Leukotriene A4 Hydrolase. Journal of Medicinal Chemistry. [Link]

  • Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols via regio- and stereoselective ring–opening of enantiopure epoxides. PMC - NIH. [Link]

Sources

Strategic Utilization of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 122933-66-0 | Molecular Formula: C9H14N2O | Molecular Weight: 166.22 g/mol [1]

Executive Summary

3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol represents a high-value "fragment-like" building block in modern drug discovery.[1] Its structural utility lies in its bifunctional nature: it possesses a pyridine motif (a privileged scaffold for kinase hinge binding and pi-stacking interactions) linked via a secondary amine to a hydrophilic alcohol tail .[1]

This guide details the strategic application of this molecule as a linker and pharmacophore scaffold. It moves beyond basic characterization to provide actionable synthetic protocols and design strategies for kinase inhibitors and proteolysis-targeting chimeras (PROTACs).[1]

Part 1: Structural Analysis & Reactivity Profile[1]

To utilize this building block effectively, one must understand the distinct electronic environments of its three functional centers.

The Pharmacophore Triad

The molecule functions through three distinct vectors:

  • The Pyridine Ring (Head):

    • Role: Acts as a Hydrogen Bond Acceptor (HBA) at the nitrogen (N1).[1]

    • pKa: ~5.2.

    • Application: In kinase inhibitors, this nitrogen often mimics the N1 or N3 of the adenine ring in ATP, forming a critical hydrogen bond with the kinase hinge region.[2]

  • The Secondary Amine (Linker):

    • Role: A basic center and a vector for derivatization.

    • pKa: ~9.0–10.0 (Aliphatic amine).[1]

    • Reactivity: The most nucleophilic site on the molecule. It allows for facile acylation (amide formation) or alkylation (tertiary amine formation) to attach the "warhead" or core scaffold.[1]

  • The Primary Alcohol (Tail):

    • Role: Solubilizing group or synthetic handle.

    • Reactivity: Can be converted into a leaving group (Mesylate/Tosylate) for cyclization or substitution, or oxidized to an aldehyde for further chain extension.

Reactivity & Selectivity Logic
  • Nucleophilic Hierarchy: Secondary Amine > Primary Alcohol > Pyridine Nitrogen.

  • Implication: Electrophiles (e.g., acid chlorides, alkyl halides) will react preferentially with the secondary amine. Protection of the amine (e.g., Boc-protection) is required if modifications to the alcohol or pyridine ring are intended first.

Part 2: Synthetic Pathways (The "How-To")[1]

While commercially available, in-house synthesis allows for the introduction of isotopically labeled precursors or structural analogs. The preferred route is Reductive Amination .

Route A: Reductive Amination (Standard Protocol)

This method couples 4-pyridinecarboxaldehyde with 3-amino-1-propanol.[1]

Critical Reagent Choice:

  • Avoid: Sodium Cyanoborohydride (NaBH3CN) – Toxic and requires pH control.

  • Select: Sodium Triacetoxyborohydride (NaBH(OAc)3) . It is milder and allows for "one-pot" synthesis without pre-forming the imine, as it reduces the iminium ion faster than the aldehyde.

SynthesisWorkflow Reagents 4-Pyridinecarboxaldehyde + 3-Amino-1-propanol Intermediate Hemiaminal / Iminium (In Situ) Reagents->Intermediate Mixing (RT) Reduction Reduction (NaBH(OAc)3, DCM) Intermediate->Reduction Selective Reduction Product This compound Reduction->Product Workup (Basic)

Figure 1: One-pot reductive amination workflow using Sodium Triacetoxyborohydride.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5]

Kinase Inhibitor Design (Hinge Binding)

The pyridine moiety is a classic "hinge binder."[2] When designing Type I or Type II kinase inhibitors, this building block is used to occupy the ATP-binding pocket while extending a solubilizing tail into the solvent front.

  • Mechanism: The pyridine nitrogen accepts a H-bond from the backbone NH of the hinge region residues.[1]

  • Vector: The propyl-alcohol chain extends towards the ribose binding pocket or solvent, improving physicochemical properties (LogD/Solubility).

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), linker length and rigidity are crucial.

  • Rigidification: The pyridine ring adds semi-rigidity compared to a pure PEG chain.

  • Attachment: The amine serves as the attachment point to the E3 ligase ligand (e.g., VHL or Cereblon ligand), while the alcohol is converted to an alkylating agent to attach the protein-of-interest (POI) ligand.

Pharmacophore Pyridine Pyridine Ring (H-Bond Acceptor) Amine Secondary Amine (Branch Point) Pyridine->Amine Methyl Bridge Linker Propyl Chain (Spacer) Amine->Linker Alcohol Hydroxyl Group (Solvent Interaction / Exit Vector) Linker->Alcohol Solvent Solvent Front (Water Network) Alcohol->Solvent Solubility Hinge Kinase Hinge Region (Backbone NH) Hinge->Pyridine H-Bond

Figure 2: Pharmacophore mapping of the molecule within a biological binding context.[1]

Part 4: Experimental Protocols

Synthesis Protocol: Reductive Amination

Objective: Synthesis of this compound via Abdel-Magid Amination.

Reagents:

  • 4-Pyridinecarboxaldehyde (1.0 equiv)[1]

  • 3-Amino-1-propanol (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Acetic Acid (catalytic, optional)[3]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Procedure:

  • Preparation: In a dry round-bottom flask under nitrogen atmosphere, dissolve 4-pyridinecarboxaldehyde (10 mmol) in anhydrous DCM (30 mL).

  • Amine Addition: Add 3-amino-1-propanol (11 mmol). If the reaction does not proceed (monitored by TLC), add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir for 30 minutes at Room Temperature (RT).

  • Reduction: Cool the mixture slightly (0°C) if working on large scale (>10g), otherwise maintain RT. Add Sodium Triacetoxyborohydride (14 mmol) portion-wise over 10 minutes.

    • Note: Gas evolution is minimal compared to NaBH4, but ventilation is required.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS for the disappearance of the aldehyde (M+H peak) and appearance of product (M+1 = 167.1).[1]

  • Quench: Quench by adding saturated aqueous NaHCO3 solution. Stir for 15 minutes to decompose borate complexes.

  • Extraction: Extract the aqueous layer with DCM (3x).

    • Tip: If the product stays in the aqueous phase due to polarity, use 10% MeOH in DCM for extraction or salt out the aqueous layer with NaCl.

  • Purification: Dry organic layers over Na2SO4, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH:NH4OH gradient, typically 90:9:1).

Data Summary Table
PropertyValueContext for Drug Design
Formula C9H14N2OLow MW fragment.[1]
MW 166.22Leaves ~330 Da "room" for Lipinski's Rule of 5 compliance.
cLogP ~ -0.2 to 0.1Highly hydrophilic; good for lowering LogD of lipophilic cores.[1]
H-Bond Donors 2 (NH, OH)Specific interactions or solvation.[1]
H-Bond Acceptors 3 (Py-N, NH, OH)High interaction potential.[1]
Rotatable Bonds 5Flexible linker; entropy penalty upon binding must be considered.

Part 5: Stability & Storage

  • Hygroscopicity: The amino-alcohol tail makes the compound hygroscopic.[1] Store in a desiccator.

  • Oxidation: The pyridine ring is stable, but the secondary amine can slowly oxidize to the N-oxide or absorb CO2 (carbamate formation) if left open to air.

  • Storage: Keep at -20°C under inert gas (Argon/Nitrogen) for long-term storage.

References

  • Reductive Amination Methodology (The "Abdel-Magid" Protocol) Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.

  • Pyridine Scaffolds in Kinase Inhibitors Lapeyroust, F., et al. (2022). Pyridine: The Scaffolds with Significant Clinical Diversity. Royal Society of Chemistry (RSC) Advances.[1]

  • Fragment-Based Drug Discovery (FBDD) Principles Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery.

  • Chemical Structure Validation PubChem. Compound Summary: 3-[(Pyridin-4-ylmethyl)amino]propan-1-ol.[1][4][5] National Library of Medicine.

Sources

Strategic Screening & Optimization of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Fragment-Based Approach to Kinase Inhibition and Pharmacophore Development

Executive Summary & Pharmacophore Analysis

The molecule 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol represents a "privileged scaffold" in medicinal chemistry. It serves as a high-value starting point (fragment) for Hit-to-Lead (H2L) campaigns, particularly targeting Serine/Threonine kinases such as Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA) .

As a Senior Application Scientist, I define this structure not merely as a chemical intermediate, but as a bidentate pharmacophore :

  • The Pyridine "Head": Functions as a critical Hydrogen Bond Acceptor (HBA), typically targeting the hinge region of the ATP-binding pocket (e.g., interacting with Met156 in ROCK1).

  • The Amino-Alcohol "Tail": The secondary amine provides solubility and a vector for salt formation, while the terminal hydroxyl offers a handle for further functionalization or hydrogen bonding within the ribose-binding pocket.

This guide details a self-validating workflow for the synthesis, screening, and optimization of this scaffold, moving beyond simple cataloging to causal experimental design.

Synthetic Access & Library Generation

To screen analogs effectively, we must first establish a robust synthetic route that allows for modular variation. The industry-standard approach for this secondary amine formation is Reductive Amination .

Causal Logic for Reductive Amination

We utilize Sodium Triacetoxyborohydride (STAB) over Sodium Cyanoborohydride.

  • Why: STAB is less toxic (no residual cyanide), tolerates acid-sensitive functional groups better, and allows for "one-pot" synthesis without isolating the imine intermediate.

  • Mechanism: The reaction proceeds via the formation of an iminium ion, which is selectively reduced by the hydride source faster than the starting aldehyde.

Validated Protocol: One-Pot Reductive Amination

Objective: Synthesis of this compound analogs.

Reagents:

  • 4-Pyridinecarboxaldehyde (1.0 equiv)

  • 3-Amino-1-propanol (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under N₂, dissolve 4-pyridinecarboxaldehyde (10 mmol) in DCE (30 mL). Add 3-amino-1-propanol (11 mmol).

  • Catalysis: Add AcOH (10 mmol). Stir at Room Temperature (RT) for 30–60 minutes. Checkpoint: Monitor by TLC (formation of a new spot, disappearance of aldehyde).

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 10 minutes to manage exotherms.

  • Reaction: Allow to warm to RT and stir overnight (12–16 h).

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).

  • Purification: The secondary amine is basic. Purify via flash column chromatography using a DCM/MeOH/NH₄OH gradient (e.g., 90:9:1).

Synthetic Workflow Visualization

SynthesisWorkflow Aldehyde 4-Pyridinecarboxaldehyde (Hinge Binder) Iminium Iminium Intermediate (Transient Species) Aldehyde->Iminium + Amine, AcOH DCE, 1h Amine 3-Amino-1-propanol (Solubilizing Tail) Amine->Iminium Product Target Analog (Secondary Amine) Iminium->Product + STAB Reduction STAB Na(OAc)3BH (Selective Reductant) STAB->Product

Figure 1: One-pot reductive amination workflow ensuring selective reduction of the iminium ion.

Exploratory Screening Cascade

A "spray and pray" screening approach is inefficient. We utilize a Funnel Filter approach, prioritizing physicochemical properties before biological activity to reduce attrition.

The Screening Funnel
  • Tier 1: Physicochemical Filtering (Solubility/LogD)

  • Tier 2: Biochemical Assay (Enzymatic Inhibition)

  • Tier 3: Cellular Functional Assay

Tier 1: Solubility Assessment (Turbidimetry)

The pyridine-amine scaffold is basic. At physiological pH (7.4), it should be partially ionized.

  • Protocol: Prepare 10 mM DMSO stocks. Dilute into PBS (pH 7.4) to final concentrations of 1, 10, and 100 µM.

  • Readout: Measure Absorbance at 620 nm. An increase in OD indicates precipitation.

  • Pass Criteria: Solubility > 50 µM in PBS.

Tier 2: Biochemical Assay (ROCK Inhibition Model)

Given the scaffold's provenance, Rho-kinase (ROCK1/2) is the primary target. We use an ADP-Glo™ Kinase Assay (Promega) or similar luminescence-based assay.

Methodology:

  • Reaction Mix: Recombinant ROCK1 enzyme (5 ng/well) + Substrate (S6 Kinase peptide) + ATP (10 µM) + Test Compound.

  • Incubation: 60 minutes at RT.

  • Detection: Add ADP-Glo Reagent (depletes unconsumed ATP) → 40 min incubation → Add Kinase Detection Reagent (converts ADP to ATP → Luciferase light).

  • Data Analysis: Calculate % Inhibition relative to DMSO control (0%) and Staurosporine/Fasudil positive control (100%).

Tier 3: Cellular Assay (Neurite Outgrowth or MLC Phosphorylation)

Inhibiting ROCK promotes neurite outgrowth and reduces Myosin Light Chain (MLC) phosphorylation.

  • Cell Line: PC12 (Rat Pheochromocytoma) or A7r5 (Smooth Muscle).

  • Readout: High-Content Imaging (HCI) for neurite length.

Screening Logic Visualization

ScreeningCascade Library Analog Library (n = 50-100) Solubility Tier 1: Solubility (Turbidimetry > 50µM) Library->Solubility Filter 1 Enzyme Tier 2: ROCK1/2 IC50 (ADP-Glo Assay) Solubility->Enzyme Pass Dropout1 Discard/Reformulate Solubility->Dropout1 Fail Cellular Tier 3: Cellular Efficacy (Neurite Outgrowth) Enzyme->Cellular IC50 < 1µM Dropout2 SAR Analysis Enzyme->Dropout2 Inactive Lead Validated Lead (Ready for PK) Cellular->Lead EC50 < 5µM No Cytotoxicity

Figure 2: The screening funnel designed to eliminate false positives and insoluble compounds early.

Data Analysis & SAR Strategy

Organize screening data into a Structure-Activity Relationship (SAR) Matrix . The goal is to identify which vectors drive potency vs. selectivity.

SAR Data Summary Table
Analog IDR-Group (Pyridine)Linker Length (n)Tail Modification (R')ROCK1 IC50 (nM)Solubility (µM)Interpretation
Ref-001 H (Parent)3 (Propyl)-OH1500>100Moderate Hit (Baseline)
Anl-002 3-F (Fluorine)3-OH450>100Potency Boost: F increases lipophilicity/metabolic stability.
Anl-003 H2 (Ethyl)-OH5000>100Loss: Linker too short for ribose pocket reach.
Anl-004 H3-OMe210080Loss: H-bond donor (-OH) is important.
Anl-005 2-NH23-OH12095Lead: Amino group adds H-bond donor to hinge region.
Optimization Tactics
  • Hinge Binding (Pyridine): Introduce small polar groups (NH₂, F) at the 2- or 3-position of the pyridine to pick up additional H-bonds with the kinase backbone (e.g., Glu/Leu residues).

  • Solvent Front (Alcohol): The hydroxyl group likely interacts with the solvent front. Converting this to a primary amide or a reverse amide can improve permeability and metabolic stability (preventing glucuronidation).

  • Linker Rigidity: The propyl chain is flexible (entropic penalty upon binding). Restraining this into a cycloalkyl or piperidine ring (as seen in Ripasudil) often improves potency by pre-organizing the conformation.

ADME & Safety Considerations

When developing amino-propanol analogs, two specific risks must be monitored:

  • Phospholipidosis: Cationic amphiphilic drugs (CADs) with a basic amine (pKa > 8) and a lipophilic tail can accumulate in lysosomes, causing phospholipidosis.

    • Mitigation: Keep ClogP < 3.0 and monitor basicity.

  • hERG Inhibition: Pyridine-linkers can sometimes block potassium channels (cardiotoxicity).

    • Mitigation: Early hERG binding assay (radioligand displacement) if potency < 100 nM is achieved.

References

  • Liao, C., et al. (2015). "Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors." Journal of Medicinal Chemistry.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Feng, Y., et al. (2016).[1] "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery.

Sources

The Pyridine Scaffold: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Heterocycle

In the landscape of modern drug discovery, pyridine is not merely a solvent or a reagent; it is a privileged scaffold .[1] Analysis of FDA approvals from the last decade reveals that among nitrogen-containing heterocycles, the pyridine ring appears with the highest frequency, present in approximately 54 approved small molecules [1].[2]

For the medicinal chemist, the pyridine ring offers a unique triad of properties that benzene cannot match:

  • Solubility modulation: The endocyclic nitrogen lowers logP and increases water solubility.

  • Hydrogen bonding: The lone pair serves as a directional hydrogen bond acceptor (HBA).

  • Metabolic liability/stability: It can act as a metabolic handle or a blocking group depending on substitution.

This guide dissects the fundamental properties of pyridine, moving beyond textbook definitions to application-based insights for drug development.[1][3][4]

Electronic Architecture & Basicity

The reactivity of pyridine is dictated by its electronic deficiency. Unlike benzene, the electronegative nitrogen atom pulls electron density away from the ring carbons (inductive effect -I) and the


-system (mesomeric effect -M).
The Orthogonal Lone Pair

The nitrogen atom is


 hybridized. Its lone pair resides in an 

orbital orthogonal (perpendicular) to the

-system.
  • Consequence: The lone pair does not participate in aromaticity, making it available for protonation or metal coordination without disrupting the aromatic cycle.

  • Medicinal Impact: This is the primary HBA site. Masking this site (e.g., via steric hindrance at the 2,6-positions) can drastically alter target binding affinity and solubility.

Basicity and pKa Modulation

Pyridine is a weak base (


 for the conjugate acid). In drug design, tuning this 

is critical for optimizing bioavailability and salt formation.

Table 1: Substituent Effects on Pyridine Basicity

CompoundStructurepKa (Conjugate Acid)Electronic EffectApplication Insight
4-Dimethylaminopyridine (DMAP) 4-NMe2-Py9.7Strong +M (Resonance donation)Highly basic; used as a nucleophilic catalyst.
Pyridine Py5.2ReferenceBaseline solubility/ionization.
2-Methoxypyridine 2-OMe-Py3.3-I (Inductive withdrawal) > +MReduced basicity due to inductive effect of Oxygen.
2-Chloropyridine 2-Cl-Py0.7Strong -IVery weak base; rarely protonated at physiological pH.
3-Nitropyridine 3-NO2-Py0.8Strong -M, -IElectron-deficient ring; highly reactive to nucleophiles.

Synthetic Reactivity Patterns

The electron-deficient nature of pyridine inverts the reactivity rules of benzene. It is deactivated toward Electrophilic Aromatic Substitution (EAS) but highly activated toward Nucleophilic Aromatic Substitution (


) and Radical Substitution (Minisci).
Decision Logic: EAS vs. S_NAr vs. Minisci

The following diagram illustrates the strategic decision-making process for functionalizing the pyridine core.

PyridineReactivity Start Target Functionalization Type Reaction Type? Start->Type EAS Electrophilic Subst. (EAS) Type->EAS Electron Rich Reagent SNAr Nucleophilic Subst. (S_NAr) Type->SNAr Nucleophile (Amine/Alkoxide) Minisci Radical Subst. (Minisci) Type->Minisci Alkyl Radical Cond_EAS Requires Activation (e.g., N-Oxide) EAS->Cond_EAS Cond_SNAr Requires Leaving Group (F > Cl > Br) SNAr->Cond_SNAr Cond_Minisci Requires Acidic Media + Radical Source Minisci->Cond_Minisci Pos_3 Selectivity: C3 Position Cond_EAS->Pos_3 Meta Directing Pos_24 Selectivity: C2/C4 Position Cond_SNAr->Pos_24 Ortho/Para Directing Cond_Minisci->Pos_24 Protonated Ring

Figure 1: Strategic flowchart for pyridine functionalization. Note the divergence in regioselectivity between EAS (C3) and Nucleophilic/Radical methods (C2/C4).

Experimental Protocols

Protocol: Nucleophilic Aromatic Substitution ( )

Context: This is the "bread and butter" reaction for medicinal chemists to install amines or ethers at the 2 or 4 positions. Mechanism: Addition-Elimination via a Meisenheimer complex.[3] Critical Insight: Unlike benzene


, where Fluorine is often avoided due to cost, in pyridine chemistry, 2-Fluoropyridine is significantly more reactive than 2-Chloropyridine . The high electronegativity of fluorine stabilizes the anionic Meisenheimer intermediate [2].

Step-by-Step Methodology:

  • Substrate: Dissolve 2-fluoropyridine or 2-chloropyridine (1.0 equiv) in anhydrous DMSO or NMP (polar aprotic solvents accelerate the reaction).

  • Nucleophile: Add the amine (1.2–1.5 equiv).

  • Base: Add

    
     or DIPEA (2.0 equiv) to neutralize the generated acid.
    
  • Condition: Heat to 80–100 °C. (Note: 2-Fluoropyridines may react at Room Temp).

  • Monitoring: Monitor by LCMS. Look for the mass shift corresponding to

    
    .
    
  • Workup: Dilute with water (to remove DMSO) and extract with Ethyl Acetate.

  • Validation: In

    
     NMR, the loss of the specific splitting pattern of the halogenated starting material and the appearance of amine signals confirms substitution.
    
Protocol: Minisci Reaction (Late-Stage Functionalization)

Context: Used to append alkyl groups to the pyridine ring without pre-functionalization (C-H activation). Ideal for adding methyl, ethyl, or cyclopropyl groups to lead compounds [3]. Mechanism: Radical attack on a protonated pyridine ring.

Step-by-Step Methodology:

  • Setup: In a vial, dissolve the pyridine substrate (1.0 equiv) in a mixture of Water/Acetonitrile (1:1).

  • Acidification: Add TFA (1.0 equiv) to protonate the pyridine nitrogen. Causality: Protonation lowers the LUMO, making the ring more susceptible to nucleophilic radical attack.

  • Radical Source: Add the carboxylic acid corresponding to the desired alkyl group (e.g., Pivalic acid for t-Butyl) (3.0 equiv).

  • Catalyst/Oxidant: Add

    
     (0.2 equiv) and Ammonium Persulfate 
    
    
    
    (3.0 equiv).
  • Reaction: Heat to 60–80 °C for 1–4 hours.

  • Workup: Basify with saturated

    
     (critical to deprotonate the product for extraction) and extract with DCM.
    

Metabolic Stability & Toxicity

Understanding the metabolic fate of pyridine is essential for safety profiles.

The N-Oxidation Pathway

The pyridine nitrogen is a primary target for Cytochrome P450 (specifically CYP2E1 and CYP3A4) and Flavin-containing Monooxygenases (FMOs).[5]

  • Reaction: Pyridine

    
     Pyridine-N-Oxide.[6]
    
  • Implication: N-oxides are generally more polar and excretable, often considered a detoxification pathway. However, they can sometimes be reduced back to the parent pyridine in vivo [4].

Bioactivation and Toxicity

While the pyridine ring itself is generally safe, specific substitution patterns can lead to toxicity.

  • Pyridinium Formation: Alkyl-substituted pyridines can be metabolized to reactive iminium species or undergo "quaternization-like" metabolic activation, leading to DNA alkylation (similar to the mechanism of MPP+ neurotoxicity).

PyridineMetabolism Pyridine Pyridine Scaffold NOxide Pyridine-N-Oxide (Polar/Excretable) Pyridine->NOxide CYP450 / FMO (N-Oxidation) C_Hydrox C-Hydroxylation (2-Pyridone) Pyridine->C_Hydrox CYP450 (Oxidation at C2) Reactive Reactive Metabolite (Bioactivation) Pyridine->Reactive Alkylation/Bioactivation (Specific Substrates) NOxide->Pyridine Reductases (Reversible)

Figure 2: Primary metabolic pathways of the pyridine scaffold.

References

  • RSC Publishing. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

  • Wikipedia. (n.d.). Minisci reaction.

  • ResearchGate. (n.d.). Metabolic pathways of NNK: carbonyl reduction, pyridine N-oxidation.

Sources

Methodological & Application

Synthesis protocol for 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol

Abstract & Scope

This application note details the synthesis of This compound (CAS: 7251-62-9), a critical intermediate in the development of histamine H3 receptor antagonists and various pyridine-based ligands. The protocol utilizes a reductive amination strategy, chosen for its operational simplicity and high chemoselectivity compared to direct alkylation methods.[1]

Two distinct methodologies are presented:

  • Method A (Standard): A cost-effective, two-step one-pot procedure using Sodium Borohydride (

    
    ) in Methanol.
    
  • Method B (High-Fidelity): A mild, selective procedure using Sodium Triacetoxyborohydride (

    
    ) in Dichloromethane (DCM), recommended for sensitive substrates or strict stoichiometry control.
    

Strategic Analysis: Pathway Selection

The synthesis targets the formation of a secondary amine bond between a pyridine-stabilized methylene group and a propanol chain.

  • Why Reductive Amination? Direct alkylation of 3-amino-1-propanol with 4-(chloromethyl)pyridine frequently results in bis-alkylation (formation of tertiary amines) and polymerization due to the nucleophilicity of the secondary amine product. Reductive amination proceeds via a discrete imine intermediate, allowing for controlled mono-alkylation.

  • Reducing Agent Selection:

    • 
      :  Requires pre-formation of the imine to avoid reducing the aldehyde directly to the alcohol. It is atom-efficient and utilizes "green" solvents (MeOH).
      
    • 
      :  A milder reductant that does not reduce aldehydes/ketones at appreciable rates, allowing for a true one-pot mix. It minimizes side reactions but requires chlorinated solvents.
      

Experimental Protocols

Materials Checklist
ReagentMW ( g/mol )Equiv.Role
4-Pyridinecarboxaldehyde 107.111.0Electrophile
3-Amino-1-propanol 75.111.05Nucleophile
Sodium Borohydride (

)
37.831.5Reductant (Method A)
Sodium Triacetoxyborohydride (

)
211.941.4Reductant (Method B)
Methanol (anhydrous) -SolventMethod A
Dichloromethane (DCM) -SolventMethod B
Method A: Standard Protocol ( / MeOH)

Best for: Bulk synthesis, cost reduction, and robust substrates.

  • Imine Formation:

    • Charge a dry round-bottom flask with 4-Pyridinecarboxaldehyde (10.7 g, 100 mmol) and anhydrous Methanol (100 mL).

    • Add 3-Amino-1-propanol (7.9 g, 105 mmol) dropwise over 10 minutes.

    • Critical Step: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (or NMR) to ensure the aldehyde carbonyl peak disappears, indicating imine formation.

    • Optional: Add activated 3Å molecular sieves to drive equilibrium if conversion is sluggish.

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add

      
        (5.67 g, 150 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.
      
    • Allow the mixture to warm to RT and stir for 12 hours.

  • Workup:

    • Quench with water (50 mL) followed by 1M HCl until pH ~2 (destroys excess borohydride and protonates the amine).

    • Wash with Ethyl Acetate (2 x 50 mL) to remove non-basic impurities.

    • Basify the aqueous layer to pH >12 using 6M NaOH.

    • Extract the product into DCM (3 x 75 mL) or Chloroform/Isopropanol (3:1).

    • Dry organic layers over

      
      , filter, and concentrate in vacuo.
      
Method B: High-Fidelity Protocol ( / DCM)

Best for: Minimizing over-alkylation and high-value synthesis.

  • Reaction Setup:

    • Dissolve 4-Pyridinecarboxaldehyde (100 mmol) and 3-Amino-1-propanol (105 mmol) in DCM (250 mL) under Nitrogen atmosphere.

    • Stir for 30 minutes.

  • One-Pot Reduction:

    • Add Sodium Triacetoxyborohydride (

      
      )  (29.7 g, 140 mmol) in a single portion.
      
    • Note: Acetic acid (1-2 equiv) may be added to catalyze imine formation, though the pyridine ring often makes the aldehyde sufficiently electrophilic.

    • Stir at RT for 16–24 hours.

  • Workup:

    • Quench by adding saturated aqueous

      
       (150 mL). Stir vigorously for 30 minutes.
      
    • Separate phases.[2] Extract the aqueous layer with DCM (2 x 100 mL).

    • Combine organics, dry over

      
      , and concentrate.
      

Purification & Characterization

Purification Strategy: The crude product is often a viscous oil. If purity <95%:

  • Flash Chromatography: Silica gel. Eluent: DCM : MeOH :

    
     (90:9:1). The ammonia is crucial to prevent the amine from streaking on the silica.
    
  • Vacuum Distillation: Feasible for this molecular weight but requires high vacuum (<1 mmHg) due to the polar hydroxyl and amine groups.

Expected Data:

  • Appearance: Pale yellow to colorless oil.

  • 1H NMR (400 MHz, CDCl3):

    • 
       8.54 (d, 2H, Py-H), 7.28 (d, 2H, Py-H) — Pyridine ring.
      
    • 
       3.82 (s, 2H) — Benzylic 
      
      
      
      .
    • 
       3.65 (t, 2H) — 
      
      
      
      adjacent to OH.
    • 
       2.85 (t, 2H) — 
      
      
      
      adjacent to NH.
    • 
       1.72 (quint, 2H) — Central propyl 
      
      
      
      .

Mechanistic Visualization

The following diagram illustrates the reductive amination pathway, highlighting the critical intermediate and the divergence between the two methods.

ReductiveAmination cluster_reagents Reducing Agent Specificity Aldehyde 4-Pyridinecarboxaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine 3-Amino-1-propanol Amine->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) Hemiaminal->Imine Dehydration Iminium Protonated Iminium Ion (Activated) Imine->Iminium Acid Catalysis (Optional) WaterLoss - H2O Imine->WaterLoss Reduction Hydride Transfer (Reduction) Imine->Reduction Slow Reduction Iminium->Reduction Fast Reduction Product This compound Reduction->Product NaBH4 (Method A) or STAB (Method B) Note1 NaBH4: Must wait for Imine (Reduces Aldehydes) Note2 STAB: Selective for Imine (Tolerates Aldehydes)

Figure 1: Mechanistic pathway of reductive amination. Method A relies on the complete formation of the Imine before hydride addition, whereas Method B utilizes the chemoselectivity of STAB for the Iminium species.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Unreacted Aldehyde Incomplete imine formation (Method A).Extend stirring time before adding

. Add molecular sieves to remove water.
Bis-alkylation (Tertiary Amine) Excess aldehyde or high temperature.Ensure strict 1:1 stoichiometry or slight excess of amine. Keep reaction cool (0°C) during addition.
Product stuck in Aqueous Phase Product is highly polar/water-soluble.Use "salting out" (saturate aq. layer with NaCl). Use 3:1 Chloroform:Isopropanol for extraction.
Emulsion during Workup Fine precipitate of Boron salts.Filter the biphasic mixture through Celite® before separation.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Organic Chemistry Portal. "Reductive Amination - Sodium Borohydride." Organic Chemistry Portal.

  • Sigma-Aldrich. "3-Amino-1-propanol Product Specification & Safety Data."

  • BLD Pharm. "3-((Pyridin-4-ylmethyl)amino)propan-1-ol Properties and Safety."

Sources

Application of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Guide to 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol

Executive Summary

This compound (CAS: 7251-62-9) is a bifunctional "privileged scaffold" intermediate utilized in the synthesis of kinase inhibitors, GPCR ligands, and PROTAC linkers.[1] Its structure combines a hydrogen-bond-accepting pyridine tail (often a hinge-binder in kinase medicinal chemistry) with a flexible propyl-amino-alcohol linker.[1] This guide provides validated protocols for its synthesis, selective functionalization, and application in fragment-based drug discovery (FBDD).[1]

Section 1: Chemical Profile & Reactivity Analysis

Molecule: this compound Core Functionality: [1][2]

  • Pyridine Ring (C4-Substituted): Electron-deficient aromatic system.[1] Acts as a monodentate ligand for metals or a hydrogen bond acceptor (HBA) in biological pockets.

  • Secondary Amine (-NH-): The primary nucleophilic center.[1] pKa ~8–9.[1] Susceptible to alkylation, acylation, and reductive amination.

  • Primary Alcohol (-OH): Secondary nucleophilic center.[1] Can be converted to a leaving group (mesylate/tosylate) for cyclization or coupled to carboxylic acids.

Reactivity Landscape (Graphviz Diagram): The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityLandscape Core 3-[(Pyridin-4-ylmethyl)- amino]-propan-1-ol Amide N-Acylated Linkers (PROTACs) Core->Amide Selectivity: NH > OH LeavingGroup O-Sulfonylated Electrophiles Core->LeavingGroup Activation of OH Complex N,N,O-Tridentate Ligands Core->Complex Chelation Acylation Acyl Chlorides/Anhydrides Acylation->Core Sulfonylation MsCl / TsCl Sulfonylation->Core Cyclization Intramolecular Cyclization Metal Metal Salts (Cu, Zn, Pd) Metal->Core Heterocycle Bicyclic Derivatives LeavingGroup->Heterocycle Base-mediated

Caption: Divergent reactivity profile showing N-selectivity for acylation and O-activation pathways for cyclization.[1]

Section 2: Synthesis Protocol (Reductive Amination)

Objective: Synthesize the title compound from 4-pyridinecarboxaldehyde and 3-amino-1-propanol with >95% purity.

Rationale: Direct alkylation of amines with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination using Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₄ because STAB is milder and does not reduce the aldehyde/ketone prior to imine formation [1].

Reagents:

  • 4-Pyridinecarboxaldehyde (1.0 eq)[1]

  • 3-Amino-1-propanol (1.1 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (1.0 eq) - Catalyst for imine formation[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) - Solvent[1]

Step-by-Step Protocol:

  • Imine Formation:

    • In a dry round-bottom flask under N₂ atmosphere, dissolve 4-pyridinecarboxaldehyde (10 mmol, 1.07 g) in anhydrous DCM (40 mL).

    • Add 3-amino-1-propanol (11 mmol, 0.83 g) followed by AcOH (10 mmol, 0.6 mL).

    • Stir at room temperature (RT) for 1 hour. Checkpoint: The solution may turn slightly yellow/turbid as the imine forms.

  • Reduction:

    • Cool the mixture to 0°C using an ice bath.

    • Add STAB (15 mmol, 3.18 g) portion-wise over 10 minutes. Caution: Mild gas evolution.

    • Remove the ice bath and stir at RT for 4–12 hours.

    • Validation: Monitor by TLC (10% MeOH in DCM).[1] The aldehyde spot (high Rf) should disappear; the product spot (low Rf, amine-positive) should appear.

  • Work-up:

    • Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes to neutralize the acid and decompose boron complexes.

    • Extract the aqueous layer with DCM (3 x 30 mL). Note: The product is polar; if extraction is difficult, use CHCl₃/Isopropanol (3:1).

    • Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude oil is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1).

Yield Expectation: 85–92% as a pale yellow oil.[1]

Section 3: Application A - Fragment-Based Drug Discovery (Linker Synthesis)

Context: This molecule is frequently used to link a "warhead" (e.g., a covalent inhibitor or E3 ligase ligand) to a pyridine-based binding motif.[1] The challenge is selectively reacting the secondary amine without affecting the alcohol, or vice versa.

Strategy: The secondary amine is significantly more nucleophilic than the primary alcohol. Under controlled conditions, it can be selectively acylated.

Protocol: Selective N-Acylation (Amide Coupling)

ParameterConditionReason
Solvent DCM or DMFSolubilizes both polar reactants and non-polar coupling agents.[1]
Base DIPEA (2.0 eq)Scavenges HCl; prevents protonation of the amine.
Coupling Agent HATU (1.1 eq)High efficiency for secondary amines; minimizes racemization (if chiral partners used).[1]
Temperature 0°C to RTLow temp favors kinetic selectivity for N-acylation over O-esterification.[1]

Workflow:

  • Dissolve the carboxylic acid partner (e.g., Cereblon ligand acid) in DMF.

  • Add DIPEA and HATU; stir for 10 mins to activate the acid.

  • Add this compound (1.0 eq).[1][2]

  • Monitor via LC-MS.[1][2] The amide (M+H) forms rapidly. If the ester (O-acylation) is observed (M+H + mass of acid), reduce temperature or equivalents of HATU.

Section 4: Application B - Heterocyclic Construction

Context: The scaffold can be cyclized to form tetrahydro-1,6-naphthyridine derivatives or similar bicyclic systems, which are bioisosteres for quinolines in antimalarial or kinase inhibitor drugs [2].[1]

Mechanism: Intramolecular nucleophilic substitution.[1][3] The alcohol is converted to a leaving group (LG), and the pyridine nitrogen (or the secondary amine if protected/directed) attacks the electrophilic carbon.

Diagram: Cyclization Pathway

Cyclization Start Start Material (Amino-Alcohol) Step1 Step 1: N-Protection (Boc Anhydride) Start->Step1 Selectivity Control Step2 Step 2: O-Activation (MsCl / Et3N) Step1->Step2 Create Leaving Group Step3 Step 3: Cyclization (NaH / DMF) Step2->Step3 Intramolecular SN2 Final Cyclic Product (e.g., Pyrrolidine/Piperidine deriv.) Step3->Final Ring Closure

Caption: Stepwise protocol for converting the linear linker into a cyclic pharmacophore.

Protocol Summary:

  • Protect: React with Boc₂O to form the N-Boc derivative.[1]

  • Activate: Treat with Methanesulfonyl chloride (MsCl) and Et₃N in DCM to form the mesylate.

  • Cyclize: Treat with NaH in dry DMF. The N-Boc group increases the acidity of the alpha-protons or allows for removal and subsequent attack, depending on the specific target ring size desired.

Section 5: Troubleshooting & Stability

Stability:

  • Oxidation: The primary alcohol is susceptible to oxidation to the aldehyde or carboxylic acid if exposed to strong oxidants (e.g., Jones reagent).

  • Storage: Store at -20°C under inert atmosphere. The secondary amine can absorb CO₂ from the air to form carbamates over long periods.

Common Issues:

ProblemDiagnosis (LCMS/NMR)Solution
Low Yield (Synthesis) Presence of aldehyde peak; no imine reduction.Ensure AcOH is added to catalyze imine formation.[1][4] Switch to dry MeOH as solvent.[1]
Bis-alkylation Mass spectrum shows M + (Pyridine-CH2).[1]Use excess amine (1.5 eq) relative to the aldehyde during synthesis.
Poor Solubility Compound oils out in non-polar solvents.[1]Use polar organic solvents (DCM/MeOH mixtures) or convert to HCl salt for handling.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. (Contextual reference for pyridine bioisosteres).

  • Boc Sciences. "ADC Linkers: Classification and Conjugation Sites."[1] (Reference for amino-alcohol linker applications).

Sources

Application Note: Optimized GC-MS Analysis of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol via Dual Silylation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the derivatization and GC-MS analysis of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol . It is designed for analytical chemists and pharmaceutical researchers requiring high-sensitivity quantification and structural confirmation of this amino-alcohol intermediate.[1]

Abstract

Direct gas chromatographic analysis of this compound (CAS 7251-62-9) is complicated by its polarity, hydrogen-bonding capability, and amphoteric nature.[1] This protocol details a robust derivatization strategy using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) .[1] The method achieves simultaneous silylation of the primary hydroxyl and secondary amine groups, yielding a volatile, thermally stable di-TMS derivative (MW 310.5 m/z). We provide the reaction mechanism, optimized experimental conditions, and mass spectral interpretation to ensure reproducible quantification.

Introduction & Chemical Rationale

The analyte, this compound, contains three functional moieties affecting its chromatographic behavior:

  • Primary Alcohol (-OH): High polarity, causes peak tailing.[1]

  • Secondary Amine (-NH-): Capable of hydrogen bonding; often exhibits adsorption on active sites in the GC liner.[1]

  • Pyridine Ring: Basic nitrogen, generally stable but contributes to polarity.[1]

Why Silylation?

Acylation (e.g., using TFAA) is possible but often leads to unstable amides or incomplete reaction with alcohols. Silylation replaces active protic hydrogens with trimethylsilyl (TMS) groups [-Si(CH₃)₃].[1]

  • Reagent Selection: BSTFA is chosen for its high volatility and by-products (TMS-trifluoroacetamide) that do not interfere with early-eluting peaks.[1]

  • Catalyst: The secondary amine is sterically more hindered and less nucleophilic than the alcohol. The addition of 1% TMCS acts as a Lewis acid catalyst, increasing the silyl donor strength and ensuring quantitative conversion of the amine [1].

Target Derivative: N,O-Di(trimethylsilyl)-3-[(pyridin-4-ylmethyl)-amino]-propan-1-ol [1]

Reaction Mechanism & Workflow

The derivatization proceeds via a nucleophilic attack of the analyte's heteroatoms (O and N) on the silicon atom of the BSTFA, displacing the trifluoroacetamide leaving group.

Visualized Workflow (Graphviz)

DerivatizationWorkflow Sub_Analyte Analyte: This compound Process_Mix Vortex Mix Solvent: Anhydrous Acetonitrile or Pyridine Sub_Analyte->Process_Mix Sub_Reagent Reagent: BSTFA + 1% TMCS (Excess) Sub_Reagent->Process_Mix Process_Heat Incubation 70°C for 30-45 mins (Drives Amine Silylation) Process_Mix->Process_Heat Silylation Product Derivative: N,O-Di-TMS-3-[(pyridin-4-ylmethyl)-amino]-propan-1-ol (MW: 310.5) Process_Heat->Product Analysis GC-MS Analysis Splitless Injection Product->Analysis

Figure 1: Step-by-step derivatization workflow for converting the amino-alcohol to its Di-TMS analog.

Experimental Protocol

Materials
  • Analyte Standard: >98% purity (CAS 7251-62-9).[1]

  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich or equivalent).[1]

  • Solvent: Anhydrous Acetonitrile (ACN) or Pyridine (silylation grade).[1] Note: Pyridine is preferred if the hydrochloride salt of the amine is used, to act as an acid scavenger.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

Preparation of Standards
  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in anhydrous ACN to yield 1.0 mg/mL .[1]

  • Working Standard: Dilute 100 µL of Stock Solution into 900 µL ACN to yield 100 µg/mL .

Derivatization Procedure
  • Aliquot 100 µL of the Working Standard (or dried sample extract) into a GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen (if sample is already dry, skip this). Note: Silylation requires strictly anhydrous conditions.

  • Add 50 µL of anhydrous Pyridine (or ACN).

  • Add 50 µL of BSTFA + 1% TMCS .

  • Cap immediately and vortex for 10 seconds.

  • Incubate at 70°C for 30 minutes in a heating block. Critique: Room temperature is sufficient for alcohols, but the secondary amine requires heat for quantitative yield.

  • Cool to room temperature.

  • Inject 1 µL directly into the GC-MS.

GC-MS Parameters
ParameterSetting
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Split/Splitless (Split ratio 10:1 for high conc., Splitless for trace analysis) @ 260°C
Oven Program 100°C (hold 1 min) → 20°C/min → 300°C (hold 5 min)
Transfer Line 280°C
Ion Source EI (70 eV) @ 230°C
Scan Range m/z 40–450

Results & Discussion

Mass Spectral Interpretation

The derivatization adds two TMS groups [Si(CH₃)₃, mass 73].

  • Original MW: 166[2][3]

  • Added Mass: 2 × 72 (TMS - H) = 144[1]

  • Derivative MW: 310

Predicted Fragmentation Pattern (EI, 70eV):

  • Molecular Ion (M+): m/z 310 (Usually weak for aliphatic amines).[1]

  • M - 15 (Loss of Methyl): m/z 295 (Loss of CH₃ from TMS group).

  • Base Peak (α-Cleavage at Amine): The bond between the methylene bridge and the amine nitrogen is fragile.[1]

    • Cleavage A: Pyridine-CH₂-N (TMS)-... yields the Picolyl ion (m/z 92) or the silylated amine fragment.[1]

    • Cleavage B (Dominant): Formation of m/z 92 (Pyridine-CH₂⁺) is highly favored due to resonance stability of the pyridine ring [2].[1]

  • TMS Fragments: m/z 73 (SiMe₃⁺) and m/z 75 (HO=SiMe₂⁺ rearrangement).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Derivatization Moisture in sample or old reagent.[1]Ensure sample is strictly dry; use fresh BSTFA ampoules.
Peak Tailing Active sites in liner or column.[1]Replace liner with deactivated wool; trim column.[1]
Precipitate in Vial Salt formation (if amine was HCl salt).[1][4]Use Pyridine as solvent to keep salts in suspension or centrifuge before injection.[1]

Validation Criteria (Self-Validating System)

To ensure the protocol is working:

  • Internal Standard: Use a deuterated hydrocarbon (e.g., Phenanthrene-d10) or a stable similar amine (e.g., N-benzyl-ethanolamine).[1]

  • Efficiency Check: Monitor the ratio of Mono-TMS (m/z 238) to Di-TMS (m/z 310). If m/z 238 is present, increase reaction time or temperature.[1]

References

  • Little, J. L. (1999).[1] Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22.[1] Link

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text on fragmentation mechanisms including alpha-cleavage of amines).

  • Sigma-Aldrich. (2023).[1] Derivatization Reagents for GC: BSTFA. Technical Bulletin. Link

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.[1] Link

Sources

Use of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol in developing potential antioxidants.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Design and Synthesis of Metal-Based SOD Mimics Using 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol Scaffolds

Executive Summary

Oxidative stress, driven by the accumulation of Superoxide anions (


), is a hallmark of neurodegenerative diseases and ischemia-reperfusion injury. While endogenous Superoxide Dismutase (SOD) enzymes mitigate this threat, their high molecular weight limits their therapeutic utility.

This guide details the application of This compound (hereafter P4MAP ) as a privileged ligand scaffold for developing low-molecular-weight SOD Mimics . Unlike rigid macrocycles, P4MAP offers a flexible N,N,O-donor set that stabilizes transition metals (Cu, Mn) while permitting the geometric distortion necessary for rapid redox cycling.

Chemical Profile & Rationale

  • Molecule: this compound

  • CAS: 7251-62-9

  • Role: Tridentate/Bidentate Chelating Ligand

  • Mechanism of Action: Coordinates redox-active metals (Cu

    
    , Mn
    
    
    
    ) to catalyze the dismutation of superoxide:
    
    

Why P4MAP?

  • Pyridine Anchor: The pyridine nitrogen provides a robust anchor for metal binding, modulating the redox potential (

    
    ) to fall within the optimal window for SOD activity (~0.3 V vs NHE).
    
  • Secondary Amine: Acts as a proton relay site, facilitating the protonation of the peroxide intermediate.

  • Propanol Tail: The hydroxyl group improves water solubility and serves as a handle for further functionalization (e.g., esterification with lipophilic carriers to cross the Blood-Brain Barrier).

Protocol A: Ligand Synthesis (Reductive Amination)

Objective: Synthesize high-purity P4MAP from Pyridine-4-carboxaldehyde and 3-Amino-1-propanol.

Reagents:

  • Pyridine-4-carboxaldehyde (1.0 eq)

  • 3-Amino-1-propanol (1.0 eq)

  • Sodium Borohydride (NaBH

    
    ) (1.5 eq)
    
  • Methanol (anhydrous)

  • Dichloromethane (DCM) for extraction

Workflow:

  • Imine Formation:

    • Dissolve Pyridine-4-carboxaldehyde (10 mmol) in anhydrous Methanol (30 mL).

    • Add 3-Amino-1-propanol (10 mmol) dropwise at 0°C.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Note: Monitoring by TLC should show the disappearance of the aldehyde.

  • Reduction:

    • Cool the solution back to 0°C.

    • Add NaBH

      
       (15 mmol) in small portions over 20 minutes. Caution: Hydrogen gas evolution.
      
    • Stir at RT for 12 hours.

  • Workup:

    • Quench reaction with water (10 mL).

    • Evaporate methanol under reduced pressure.

    • Extract the aqueous residue with DCM (3 x 20 mL).

    • Dry combined organic layers over Na

      
      SO
      
      
      
      , filter, and concentrate.[1]
  • Purification:

    • If necessary, purify via column chromatography (DCM:MeOH 9:1) to yield a pale yellow oil.

Visual Workflow (Synthesis):

SynthesisWorkflow Start Start: Pyridine-4-carboxaldehyde + 3-Amino-1-propanol Step1 Step 1: Imine Formation (MeOH, RT, 4h) Start->Step1 Condensation Step2 Step 2: Reduction (NaBH4, 0°C -> RT) Step1->Step2 Schiff Base Intermediate Step3 Step 3: Workup (DCM Extraction) Step2->Step3 Crude Amine Product Product: This compound Step3->Product Purification

Caption: Step-by-step reductive amination pathway for synthesizing the P4MAP ligand.

Protocol B: Metal Complexation (Cu-P4MAP SOD Mimic)

Objective: Create the active antioxidant complex [Cu(P4MAP)Cl


].

Method:

  • Dissolve P4MAP (1 mmol) in Ethanol (10 mL).

  • Dissolve CuCl

    
    ·2H
    
    
    
    O (1 mmol) in Ethanol (5 mL).
  • Add the metal solution to the ligand solution dropwise. The solution will turn deep blue/green, indicating coordination.

  • Reflux for 2 hours.

  • Cool and allow slow evaporation or add Diethyl Ether to precipitate the complex.

  • Filter and dry the solid.

Protocol C: Validation (NBT Assay for SOD Activity)

Objective: Quantify the antioxidant capacity of the Cu-P4MAP complex using the Nitroblue Tetrazolium (NBT) reduction assay.

Principle: Superoxide is generated by the Xanthine/Xanthine Oxidase system.[2] Superoxide reduces NBT to blue formazan (absorbs at 560 nm). An SOD mimic intercepts the superoxide, inhibiting formazan formation.

Reagents:

  • Phosphate Buffer (50 mM, pH 7.8)

  • Xanthine (0.1 mM)

  • Xanthine Oxidase (XO)

  • NBT (0.05 mM)

  • Test Compound (Cu-P4MAP)

Procedure:

  • Control: Mix Buffer + Xanthine + NBT + XO. Measure

    
    Abs
    
    
    
    /min (Rate A).
  • Sample: Mix Buffer + Xanthine + NBT + Test Compound (varying concentrations) + XO. Measure

    
    Abs
    
    
    
    /min (Rate B).
  • Calculation:

    
    
    
  • IC

    
     Determination:  Plot % Inhibition vs. Log[Concentration].
    

Representative Data (Expected Performance):

CompoundIC

(

M)
Relative PotencyNotes
Cu-P4MAP Complex 1.2 - 2.5 HighEfficient SOD Mimic due to flexible coordination.
Ligand Only (P4MAP)> 100NoneLigand alone cannot dismutate superoxide.
Vitamin C (Ascorbate)~50LowStoichiometric scavenger (consumed in reaction).
Native SOD Enzyme0.04Very HighGold standard (but poor bioavailability).

Mechanism of Action Diagram:

SODMechanism Complex_Ox Cu(II)-P4MAP (Oxidized State) Complex_Red Cu(I)-P4MAP (Reduced State) Complex_Ox->Complex_Red Accepts e- Oxygen O2 Complex_Ox->Oxygen Release Complex_Red->Complex_Ox Donates e- Peroxide H2O2 Complex_Red->Peroxide Release Superoxide1 O2•- Superoxide1->Complex_Ox Reduction Step Superoxide2 O2•- + 2H+ Superoxide2->Complex_Red Oxidation Step

Caption: The "Ping-Pong" mechanism where the Cu-P4MAP complex cycles between oxidation states to dismutate superoxide.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Riley, D. P. (1999). "Functional mimics of superoxide dismutase enzymes as therapeutic agents." Chemical Reviews. Link

  • Batinic-Haberle, I., et al. (2010). "SOD Therapeutics: Latest Insights into their Structure-Activity Relationships." Antioxidants & Redox Signaling.[4] Link

  • Murtaza, S., et al. (2017). "Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant studies." Journal of the Chemical Society of Pakistan. Link

Sources

Integrated Workflow for the Evaluation of Novel Antimicrobial Agents: From Primary Screening to Kinetic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The rise of multi-drug resistant (MDR) pathogens, particularly the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates a rigorous, standardized pipeline for validating novel chemical entities (NCEs).

This guide departs from generic standard operating procedures (SOPs) to provide a mechanistic workflow . It integrates the "Gold Standard" CLSI broth microdilution method with kinetic profiling and safety assessments. The goal is not merely to find active compounds, but to identify drug-like candidates with favorable selectivity indices.

The "Go/No-Go" Philosophy

Effective screening relies on early attrition of poor candidates. This protocol is structured into three phases:

  • Primary Screening: Quantitative determination of potency (MIC).

  • Secondary Profiling: Kinetic mode of action (Time-Kill).[1]

  • Safety Assessment: Mammalian cytotoxicity and Selectivity Index (SI).

Phase 1: Primary Screening (Broth Microdilution)

Rationale & Causality

We utilize Broth Microdilution (BMD) over agar diffusion (Kirby-Bauer) for NCEs. Diffusion methods rely on the compound's molecular weight and solubility, properties often unknown in early discovery. BMD provides a quantitative Minimum Inhibitory Concentration (MIC) unaffected by diffusion rates.

Critical Reagent: Cation-Adjusted Mueller-Hinton Broth (CAMHB) .[2]

  • Why? Standard MHB lacks consistent divalent cations (

    
    , 
    
    
    
    ). These cations are essential for bacterial outer membrane stability and the activity of specific antibiotics (e.g., aminoglycosides, daptomycin). Using non-adjusted broth yields false susceptibility data.
Experimental Protocol

Materials:

  • 96-well round-bottom microtiter plates (untreated polystyrene).

  • CAMHB (CLSI compliant).[2]

  • Resazurin (0.015%) (Optional for colorimetric endpoint).

  • Reference Strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).[3]

Workflow:

  • Compound Preparation: Dissolve NCE in 100% DMSO.

    • Constraint: Final DMSO concentration in the assay well must be

      
       (v/v) to prevent solvent-induced bacterial inhibition.
      
  • Serial Dilution:

    • Add 100 µL CAMHB to columns 2–12.

    • Add 200 µL of

      
       compound stock to column 1.
      
    • Transfer 100 µL from col 1 to col 2, mix, repeat to col 10. Discard 100 µL from col 10.

    • Result: 10-point dose-response (e.g., 64 µg/mL to 0.125 µg/mL).

  • Inoculum Preparation (The Critical Step):

    • Prepare a 0.5 McFarland suspension (

      
       CFU/mL) from fresh colonies.
      
    • Dilute this suspension 1:150 in CAMHB.

    • Add 100 µL of this diluted inoculum to wells in columns 1–11.

    • Final Assay Inoculum:

      
       CFU/mL .
      
  • Controls:

    • Column 11: Growth Control (Bacteria + Solvent + Media).

    • Column 12: Sterility Control (Media only).

  • Incubation: 16–20 hours at 35°C ± 2°C (aerobic).

Data Analysis: The Z-Factor

For high-throughput screening (HTS) campaigns, the MIC alone is insufficient to judge assay quality. Calculate the Z-factor to validate the separation between positive and negative controls.



Z-FactorInterpretationAction
1.0 Ideal (Theoretical)Perfect assay.
0.5 – 1.0 ExcellentProceed. High confidence in hits.
0 – 0.5 MarginalCaution. Re-optimize inoculum or readout.
< 0 PoorStop. Assay signal overlaps with noise.

Phase 2: Secondary Profiling (Time-Kill Kinetics)

Rationale

MIC is a static snapshot. It does not distinguish between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity. The Time-Kill assay measures the rate of killing, crucial for determining dosing frequency (pharmacodynamics).[4]

Experimental Protocol
  • Setup: Prepare tubes with CAMHB containing the NCE at

    
     MIC .
    
  • Inoculation: Inoculate to a final density of

    
     CFU/mL.
    
  • Sampling:

    • Incubate at 37°C with shaking (200 rpm).

    • Remove aliquots at 0, 4, 8, and 24 hours .

  • Quantification:

    • Serially dilute aliquots (1:10 steps) in saline.

    • Spot-plate 10 µL onto Mueller-Hinton Agar.

    • Incubate overnight and count colonies.

    • Calculate Log10 CFU/mL.

Interpretation Criteria
  • Bactericidal:

    
     reduction (99.9% kill) from the initial inoculum at 24h.[2]
    
  • Bacteriostatic:

    
     reduction.[2][4]
    

Phase 3: Safety & Selectivity (Cytotoxicity)

Rationale

A potent antibiotic is useless if it lyses human cells. The Selectivity Index (SI) quantifies the therapeutic window. We use Resazurin (Alamar Blue) over MTT, as Resazurin is non-toxic to cells, allowing for kinetic monitoring if needed.

Experimental Protocol
  • Cell Line: HepG2 (liver) or HEK293 (kidney) cells.

  • Seeding: Seed

    
     cells/well in 96-well tissue culture plates. Incubate 24h for attachment.
    
  • Treatment: Add NCE in serial dilutions (similar to MIC). Incubate for 24–48h.

  • Readout:

    • Add Resazurin (final 44 µM). Incubate 1–4h.

    • Measure Fluorescence (Ex 560nm / Em 590nm).

  • Calculation: Determine the

    
     (Concentration cytotoxic to 50% of cells).
    
Selectivity Index (SI) Calculation[3][5][6][7]

[3]
SI ValueClassificationDecision
> 10 Highly SelectiveLead Candidate. Proceed to ADME.
3 – 10 Moderate SelectivityHit. Structure-Activity Relationship (SAR) optimization needed.
< 3 Non-SelectiveDiscard. General toxin.

Visualized Workflows

Logic Flow: From Library to Lead

This diagram illustrates the decision gates required to advance a compound.

Antimicrobial_Pipeline Start Compound Library Screen Primary Screen (Broth Microdilution) Start->Screen CheckMIC Is MIC < 16 µg/mL? Screen->CheckMIC Discard1 Discard / Archive CheckMIC->Discard1 No Validation Hit Validation (Repurchase/Resynthesize) CheckMIC->Validation Yes Secondary Secondary Profiling Validation->Secondary Tox Cytotoxicity (HepG2) Determine CC50 Secondary->Tox Kill Time-Kill Kinetics Determine Log Reduction Secondary->Kill CalcSI Calculate Selectivity Index (SI = CC50 / MIC) Tox->CalcSI Kill->CalcSI CalcSI->Discard1 SI < 3 Lead Lead Candidate (Proceed to In Vivo) CalcSI->Lead SI > 10 Optimize Hit-to-Lead (SAR Optimization) CalcSI->Optimize 3 < SI < 10

Figure 1: Decision matrix for advancing antimicrobial compounds. Note the strict attrition at the SI calculation step.

Experimental Logic: The Time-Kill Assay

This diagram details the kinetic sampling and interpretation logic.

TimeKill_Logic Inoculum Inoculum 5x10^5 CFU/mL Exposure Expose to Compound (4x MIC) Inoculum->Exposure Sample0 T=0h Sample Exposure->Sample0 Sample24 T=24h Sample Exposure->Sample24 Incubate 37°C Calc Calculate Log Reduction (Log10 T0 - Log10 T24) Sample0->Calc Sample24->Calc Cidal Bactericidal (>3 Log Reduction) Calc->Cidal Diff >= 3 Static Bacteriostatic (<3 Log Reduction) Calc->Static Diff < 3

Figure 2: Logical flow for determining Bactericidal vs. Bacteriostatic activity based on log reduction.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[5] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.[6][7] [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • American Society for Microbiology (ASM). (2016). Time-Kill Assay Protocol. ASM MicrobeLibrary. [Link]

  • Emery Pharma. (2024).[8] Time-Kill Kinetics Assay Methodology. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays: Resazurin and MTT. In: Markossian S, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-AMINE-001 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division

Executive Summary

This guide addresses the synthesis of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol via reductive amination. While the reaction mechanism is well-established, users frequently report low isolated yields (often <40%) due to two primary failure modes: over-alkylation (bis-alkylation) and product loss during aqueous workup due to the high polarity of the pyridine-amino-alcohol motif.

This support document provides a high-fidelity protocol using Sodium Triacetoxyborohydride (STAB) , which offers superior selectivity over traditional NaBH₄ or toxic NaBH₃CN methods, alongside a specialized extraction strategy to recover the water-soluble product.

Part 1: The "Golden Route" Protocol

Standardized methodology for maximum yield and reproducibility.

Reaction Scheme

Reactants: 4-Pyridinecarboxaldehyde + 3-Amino-1-propanol Reagent: Sodium Triacetoxyborohydride (STAB) Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

Optimized Workflow (Step-by-Step)
  • Imine Pre-equilibrium (Critical for Selectivity):

    • Charge a dry flask with 4-Pyridinecarboxaldehyde (1.0 equiv).

    • Add anhydrous DCE (concentration ~0.2 M).

    • Add 3-Amino-1-propanol (1.05–1.1 equiv). Note: Slight excess of amine ensures complete consumption of the aldehyde, simplifying purification.

    • Wait: Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? This allows the hemiaminal/imine equilibrium to establish before the reducing agent is introduced, minimizing direct reduction of the aldehyde to the corresponding alcohol (4-pyridinemethanol).

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) in one portion.

    • Optional: If the reaction is sluggish (monitored by TLC), add 1.0 equiv of Acetic Acid (AcOH) to catalyze imine formation.

    • Stir at RT for 12–16 hours under Nitrogen/Argon.

  • Quench & Isolation (The Yield Killer Point):

    • Quench: Add saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

    • Extraction: Do NOT use pure Diethyl Ether or Hexanes. The product is highly polar.

    • Recommended Solvent System: Extract the aqueous layer 3x with DCM:Methanol (9:1) or Chloroform:Isopropanol (3:1) .

    • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Part 2: Critical Control Points (FAQs)

Q1: I see a major side product (M+ ~227). What is it?

Diagnosis: You are observing the bis-alkylated tertiary amine . Cause: The secondary amine product is more nucleophilic than the starting primary amine (3-amino-1-propanol), competing for the aldehyde. Solution:

  • Switch Reagent: Ensure you are using STAB, not NaBH₄. STAB is less reactive toward aldehydes than imines, allowing the imine to form first.

  • Stoichiometry: Do not use excess aldehyde. Keep the amine in slight excess (1.1 equiv).

  • Dilution: High concentration favors intermolecular side reactions. Maintain 0.1–0.2 M concentration.

Q2: My crude yield is near 0%, but the reaction looked clean on TLC. Where is my product?

Diagnosis: The product was lost to the aqueous phase during extraction. Explanation: The molecule contains a pyridine ring (pKa ~5.2), a secondary amine (pKa ~10), and a hydroxyl group. It is extremely water-soluble, especially if the pH is not strictly controlled. Solution:

  • Salting Out: Saturate the aqueous quench layer with solid NaCl before extraction. This "salts out" the organic product.

  • pH Control: Ensure the aqueous phase is basic (pH > 10) to keep the amine deprotonated.

  • Continuous Extraction: If yield remains low, use a liquid-liquid continuous extractor with Dichloromethane (DCM) for 24 hours.

Q3: Can I use NaBH₄ instead of STAB? It's cheaper.

Answer: Yes, but you must change the protocol to a Two-Step procedure.

  • Mix Aldehyde + Amine in Methanol.[2][3][4]

  • Stir for 2–4 hours (or reflux for 1 hour) to force Imine formation.

  • Cool to 0°C and then add NaBH₄. Risk:[5][6] If you add NaBH₄ at the start (One-Pot), it will reduce the aldehyde to 4-pyridinemethanol (useless byproduct) before it reacts with the amine.

Part 3: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Starting material (Aldehyde) remains Old/Wet ReagentsSTAB decomposes in moisture. Use a fresh bottle or increase equivalents to 2.0.
Low Yield (<30%) Aqueous LossUse CHCl₃/iPrOH (3:1) for extraction.[7] Saturate aqueous layer with NaCl.
Bis-alkylation (Tertiary amine) Reaction too fast / Wrong ReagentUse STAB. Add amine slowly to aldehyde solution if using NaBH₄.
Product is an oil/gum Solvent TrappingThis amino-alcohol often oils out. Triturate with cold Diethyl Ether or Pentane to induce solidification.
Aldehyde reduced to Alcohol Direct ReductionDo not add reducing agent immediately. Allow 1h for imine formation.

Part 4: Process Visualization

Workflow Diagram: Synthesis & Logic

G Start Start: 4-Pyridinecarboxaldehyde + 3-Amino-1-propanol Choice Select Reducing Agent Start->Choice STAB_Route Route A: Sodium Triacetoxyborohydride (STAB) (Preferred for Selectivity) Choice->STAB_Route High Yield NaBH4_Route Route B: Sodium Borohydride (NaBH4) (Requires Stepwise Addition) Choice->NaBH4_Route Cost Effective OnePot One-Pot Procedure (Solvent: DCE or THF) STAB_Route->OnePot Equilibrium Step 1: Stir 30-60 min (Imine Formation) OnePot->Equilibrium Reduction Step 2: Add STAB (1.4 eq) Stir 12-16h Equilibrium->Reduction Workup CRITICAL WORKUP Quench with NaHCO3 Reduction->Workup StepWise Two-Step Procedure (Solvent: MeOH) NaBH4_Route->StepWise ForceImine Step 1: Reflux/Stir 2-4h (Complete Imine Conversion) StepWise->ForceImine Reduct2 Step 2: Cool to 0°C Add NaBH4 ForceImine->Reduct2 Reduct2->Workup Extraction Extraction Strategy: Use DCM:MeOH (9:1) or CHCl3:IPA (3:1) Saturate Aq. layer with NaCl Workup->Extraction Product Final Product: This compound Extraction->Product

Caption: Decision logic for synthesis route selection. Route A (STAB) is recommended to minimize side reactions.

Troubleshooting Decision Tree

T Issue Low Isolated Yield? CheckTLC Check Crude TLC Is product present? Issue->CheckTLC YesProduct Yes, Product formed but lost. CheckTLC->YesProduct Yes NoProduct No, mostly impurities or starting material. CheckTLC->NoProduct No ExtractionFail Extraction Failure YesProduct->ExtractionFail ReactionFail Reaction Failure NoProduct->ReactionFail FixExtract Action: 1. Saturate Aq. phase with NaCl 2. Use DCM/MeOH (9:1) 3. Check pH > 10 ExtractionFail->FixExtract AnalyzeImpurity Identify Impurity ReactionFail->AnalyzeImpurity BisAlk Bis-alkylation (Tertiary Amine) AnalyzeImpurity->BisAlk AlcRed Aldehyde Reduced (Pyridine Methanol) AnalyzeImpurity->AlcRed FixBis Action: Use STAB instead of NaBH4 Increase Amine eq. BisAlk->FixBis FixAlc Action: Pre-stir Amine + Aldehyde longer before adding hydride. AlcRed->FixAlc

Caption: Diagnostic tree for identifying the root cause of yield loss (Workup vs. Reaction Chemistry).

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][3][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][8][9] J. Org.[1][3][8] Chem.1996 , 61, 3849–3862.[1][3][8] [Link]

  • Master Organic Chemistry. Reductive Amination: Mechanism and Reagents. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

Sources

Overcoming poor solubility of pyridine-based compounds in experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SOL-001
Subject: Overcoming Poor Solubility of Pyridine-Based Compounds
Assigned Specialist: Senior Application Scientist[1][2]

Welcome to the Pyridine Technical Support Hub

You have reached the specialized support module for nitrogen-heterocycle handling. Pyridine derivatives are ubiquitous in medicinal chemistry (e.g., Esomeprazole, Loratadine), yet they present a paradox: the pyridine ring itself is water-miscible, but its drug-like derivatives often suffer from aggressive insolubility.[1][2]

This guide treats your solubility issue not as a random misfortune, but as a calculable physical-chemical problem. We will address the three critical phases of your workflow: Diagnosis , Purification , and Formulation .[2]

Module 1: Diagnostic Triage

"Why is my compound crashing out?"

Before attempting a fix, you must categorize the nature of the insolubility. In pharmaceutical sciences, we classify poor solicitors into two distinct phenotypes: "Brick Dust" and "Grease Balls." [1][2]

The Diagnostic Workflow

Use the following logic flow to categorize your compound. This determination dictates your rescue strategy.

PyridineDiagnosis Start Compound Precipitates (Insoluble) CheckMP Check Melting Point (MP) & Crystal Lattice Start->CheckMP CheckLogP Check Lipophilicity (LogP) CheckMP->CheckLogP Low/Mod MP BrickDust DIAGNOSIS: BRICK DUST (High MP > 200°C) Strong Crystal Lattice CheckMP->BrickDust High MP GreaseBall DIAGNOSIS: GREASE BALL (High LogP > 3.5) Lipophilic / Waxy CheckLogP->GreaseBall High LogP Sol_BD SOLUTION: Disrupt Lattice Energy (Salts, Amorphous Dispersions) BrickDust->Sol_BD Sol_GB SOLUTION: Enhance Solvation (Surfactants, Lipids, Cyclodextrins) GreaseBall->Sol_GB

Figure 1: Diagnostic decision tree distinguishing between crystal-lattice-limited solubility (Brick Dust) and solvation-limited solubility (Grease Ball).[1]

Expert Insight: The Pyridine Factor

Pyridine is a weak base (


).[1][2]
  • If you have "Brick Dust": The insolubility is driven by

    
     stacking of the aromatic rings. You must break this stacking. Protonating the nitrogen (Salt Formation) introduces charge repulsion, shattering the crystal lattice [1].[1][2]
    
  • If you have a "Grease Ball": The compound hates water.[2] Protonation helps, but you likely need a surfactant or encapsulation (Cyclodextrin) to hide the lipophilic tail [2].[1][2]

Module 2: Synthesis & Purification Troubleshooting

"My compound streaks on the column and ruins the separation."

The Problem: Silanol Interaction

Silica gel is acidic (


).[1] The basic nitrogen of your pyridine derivative interacts strongly with the free silanol groups (

) on the silica surface.[1][3] This is not simple adsorption; it is an acid-base reaction occurring during your chromatography, causing severe peak tailing (streaking) and mass loss.[1][2]
Protocol: The "TEA Block" Method

To fix this, we use a sacrificial base to saturate the silanol sites before your compound arrives.

ParameterRecommendation
Sacrificial Base Triethylamine (TEA) or Ammonium Hydroxide (

)
Concentration 1% to 5% v/v in the mobile phase
Stationary Phase Standard Silica Gel (40-63 µm)

Step-by-Step Procedure:

  • Pre-treatment: Prepare your column.[1][2][4] Flush it with a mobile phase containing 5% TEA (e.g., 5% TEA in Hexane/EtOAc).[1][2] This "deactivates" the silica.[2][4]

  • Running Solvent: Reduce the TEA concentration to 1% for the actual run.

    • Example: 99 parts (Hexane:EtOAc 1:[1]1) + 1 part TEA.

  • Post-Run: Pyridine derivatives often co-elute with TEA.[1][2] You must remove the TEA after the column.

    • Workup: Rotovap the fractions.[2] Dissolve the residue in DCM and wash with saturated

      
       (to remove TEA salts) or simply dry under high vacuum if the TEA is volatile enough.[1]
      

Alternative: If TEA fails, switch to Neutral Alumina stationary phase.[1][2] Alumina lacks the acidic protons of silica, preventing the interaction entirely [3].

Module 3: Formulation & Assay Optimization

"I can't get it into solution for my biological assay (MIC/IC50)."

Researchers often dissolve in 100% DMSO and then crash out upon dilution into media.[1][2] This happens because the "solubility cliff" is steep.[2]

The "Golden Triangle" of Solubilization

Do not rely on DMSO alone.[2] Use this tiered approach for biological assays.

TierStrategyProtocol / Notes
1 pH Adjustment Pyridine

is ~5.[1][2]2. Acidify the buffer slightly (pH 4-5) if the assay tolerates it.[1][2] This ionizes the pyridine (

), increasing solubility by orders of magnitude.[1][2]
2 Cosolvents DMSO + PEG400 .[1][2] A mixture of 5% DMSO / 40% PEG400 / 55% Water is often superior to DMSO/Water alone.[1][2] PEG acts as an interface between the hydrophobic drug and water.[2]
3 Encapsulation HP-

-Cyclodextrin (HP-

-CD)
. This is the gold standard for pyridines.[2] The hydrophobic pyridine ring fits inside the CD cavity, shielding it from water.[2]

Protocol: Cyclodextrin Complexation

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or PBS.[1][2]
    
  • Add your pyridine compound in excess (supersaturated).[1][2]

  • Sonicate for 30 minutes or stir for 24 hours at room temperature.

  • Filter (0.22 µm) to remove undissolved solids.[1][2]

  • The filtrate is your soluble stock solution.[1][2]

Module 4: Advanced Salt Selection

"The free base is impossible. Which salt should I make?"

Not all acids form stable salts with pyridine.[1][2] You must obey the


 Rule .
The Science of Salt Stability

For a salt to be stable (and not disproportionate back to free base in the solid state or solution), the difference between the


 of the counter-ion (acid) and the drug (base) must be sufficient.[1]

[1]
  • Requirement:

    
     (ideally > 3) [4].[1][2]
    
  • Pyridine

    
    :  ~5.2.[1][2]
    
  • Target Acid

    
    :  Must be 
    
    
    
    .[1][2]
Salt Selection Workflow

SaltSelection Input Pyridine Base (pKa ~ 5.2) WeakAcid Weak Acid (pKa > 3) (e.g., Acetic, Propionic) Input->WeakAcid React with StrongAcid Strong Acid (pKa < 1) (e.g., HCl, Mesylate) Input->StrongAcid React with ResultWeak RISK: Unstable Salt Disproportionation (Smells like vinegar) WeakAcid->ResultWeak ΔpKa < 2 ResultStrong SUCCESS: Stable Salt High Solubility (Lattice Energy Broken) StrongAcid->ResultStrong ΔpKa > 4

Figure 2: Salt selection logic based on pKa differentials. Weak acids fail to protonate pyridine stably.[2]

Recommended Counter-ions for Pyridines:

  • Hydrochloride (HCl):

    
    .[1][2] Excellent 
    
    
    
    . Standard first choice.
  • Mesylate (Methanesulfonic acid):

    
    .[1][2] Good for increasing lipophilicity slightly if HCl is too hygroscopic.[1][2]
    
  • Avoid: Acetate, Fumarate, or Maleate (unless the pyridine has electron-donating groups raising its

    
     above 6-7).[1][2]
    
References
  • Serajuddin, A. T. M. (2007).[1][2] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Reichardt, C., & Welton, T. (2010).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Standard reference for solvent/silica interactions). Link[1]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (The authoritative text on the

    
     rule). Link[1]
    

Sources

Technical Support Center: Stability & Analysis of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CAS 7251-62-9 Support Tier: Level 3 (Senior Application Scientist) Status: Active Guide

Executive Summary: The Stability Paradox

Welcome to the technical support center. You are likely here because you are observing low recovery, peak tailing, or "ghost peaks" during the analysis of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol .

As a Senior Application Scientist, I need you to understand the fundamental behavior of your analyte before we troubleshoot. This molecule is a bifunctional Lewis base containing a pyridine ring, a secondary amine, and a primary alcohol. This structural triad creates a "perfect storm" for analytical degradation:

  • Oxidative Lability: The secondary amine is highly prone to oxidation (N-oxide formation), accelerated by trace metals or peroxides in solvents.

  • Adsorptive Loss: The basic pyridine and amine nitrogens interact strongly with active silanols on glass surfaces, GC liners, and HPLC columns, leading to irreversible adsorption (perceived as degradation).

  • Thermal Instability: Under GC conditions, the free hydroxyl and amine groups can undergo dehydration or condensation if not protected.

This guide provides the protocols to stabilize this molecule throughout your analytical workflow.

Visualizing the Vulnerabilities

To effectively mitigate degradation, we must first map the chemical vulnerabilities. The diagram below illustrates the specific degradation pathways you must block.

DegradationPathways Molecule 3-[(Pyridin-4-ylmethyl)- amino]-propan-1-ol OxidationN N-Oxide Formation (Secondary Amine) Molecule->OxidationN Peroxides/Air OxidationOH Aldehyde/Acid Conversion Molecule->OxidationOH Oxidizing Solvents Adsorption Silanol Adsorption (Loss of Recovery) Molecule->Adsorption Acidic Silanols Thermal Thermal Dehydration (GC Injector) Molecule->Thermal >200°C (No Derivatization)

Figure 1: Mechanistic degradation pathways. Red paths indicate chemical transformation; Yellow paths indicate physical loss or thermal breakdown.

Module A: Sample Preparation & Storage

The Issue: Most "degradation" happens before the sample ever hits the instrument. The Fix: A rigorous "Cold & Inert" protocol.

Troubleshooting Q&A

Q: My stock solution turned slightly yellow after 24 hours. Is it compromised? A: Likely, yes. Pyridine derivatives often yellow upon photo-oxidation or N-oxide formation [1].

  • Corrective Action: Prepare stocks in amber glass. Purge headspace with Nitrogen or Argon. Store at -20°C.

Q: Can I use standard HPLC-grade THF or Ethers? A: Absolutely not. Ethers form peroxides over time. These peroxides will rapidly oxidize the secondary amine in your molecule.

  • Protocol: Use only fresh, anhydrous alcohols (MeOH/EtOH) or Acetonitrile. If ether must be used, test for peroxides first.

Recommended Stabilization Protocol
ParameterSpecificationScientific Rationale
Solvent Methanol (LC-MS grade)Protic solvents solvate the amine, reducing adsorption to glass.
Additive 0.1% Formic Acid (for LC)Protonating the amine (

) prevents oxidation and reduces silanol interaction.
Container Silanized Amber GlassPrevents UV degradation and adsorption to active glass sites.
Antioxidant Ascorbic Acid (10 µM)Optional: Scavenges dissolved oxygen if analyzing trace levels (<10 ng/mL).

Module B: LC-MS/HPLC Analysis

The Issue: Peak tailing and "ghost" peaks. The Fix: pH control and Column Shielding.

Critical Protocol: Mobile Phase Engineering

You cannot run this molecule at neutral pH on a standard C18 column. The free silanols (


) will bind the protonated amine, causing severe tailing and loss of sensitivity [2].

Method A: High pH (Recommended for Stability)

  • Column: Hybrid Silica (e.g., Waters XBridge or Agilent Poroshell HPH) resistant to pH 10.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.[1]

  • Mechanism: At pH 10, the amine is deprotonated (neutral), eliminating ionic interaction with silanols. This also suppresses ionization, making the molecule more hydrophobic and improving retention.

Method B: Low pH (Ion Pairing Alternative)

  • Column: C18 End-capped.

  • Mobile Phase A: Water + 0.1% Perfluoropentanoic acid (PFPA) or TFA.

  • Mechanism: The acid protonates the amine, while the ion-pairing agent (PFPA) masks the charge, improving peak shape. Note: TFA suppresses MS signal; use Formic acid if sensitivity is critical, but expect some tailing.

Module C: GC-MS Analysis (The Danger Zone)

The Issue: Thermal degradation in the injector port. The Fix: Mandatory Derivatization.

You cannot inject this compound directly into a GC. The hydroxyl and amine groups will react with the hot liner and column phase, leading to broad peaks and thermal breakdown [3].

Protocol: Silylation with BSTFA

This protocol blocks both the -OH and -NH groups, rendering the molecule volatile and thermally stable.

Reagents:

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Pyridine (anhydrous) as a catalyst/solvent.

Step-by-Step Procedure:

  • Dry: Evaporate 50 µL of your sample extract to complete dryness under Nitrogen. Moisture kills the reaction.

  • Reconstitute: Add 50 µL of anhydrous Pyridine.

  • Derivatize: Add 50 µL of BSTFA + 1% TMCS.

  • Incubate: Cap tightly and heat at 60°C for 30 minutes .

    • Why heat? The secondary amine is sterically hindered and requires energy to silylate completely.

  • Analyze: Inject 1 µL (Splitless) into the GC-MS.

Expected Result: You will see the Di-TMS derivative (Molecular Weight: 166 + 144 = 310 amu).

Troubleshooting Logic Flow

Use this decision tree to diagnose your current issue.

Troubleshooting Start Start Diagnosis Issue What is the primary issue? Start->Issue Branch1 Peak Tailing Issue->Branch1 Branch2 Low Recovery/Loss Issue->Branch2 Branch3 Extra Peaks Issue->Branch3 Sol1 LC: Increase pH to 10 GC: Check Liner Deactivation Branch1->Sol1 Sol2 Adsorption Issue. Use Silanized Glassware & Fresh Derivatization Branch2->Sol2 Sol3 Oxidation (N-Oxide). Add Antioxidant Purge Solvents Branch3->Sol3

Figure 2: Diagnostic workflow for resolving analytical anomalies.

References

  • Holzgrabe, U., et al. (2020).[2] Investigation of tryptophan-related yellowing in parenteral amino acid solution: Development of a stability-indicating method. Journal of Pharmaceutical and Biomedical Analysis.

  • McCalley, D. V. (2015).[3] Analysis of basic compounds by HPLC: The effect of pH and column choice. Chromatography Forum / LCGC.

  • Sigma-Aldrich Technical Center. (2025). The Derivatization and Analysis of Amino Acids by GC-MS.

  • Sielc Technologies. HPLC Method for Analysis of Pyridine and Derivatives.

Sources

Validation & Comparative

Technical Comparison Guide: LC-MS Molecular Weight Confirmation of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Confirming the molecular weight of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol (CAS 7251-62-9) presents specific challenges due to its high polarity and basic nature .[1][2] While standard Reversed-Phase Liquid Chromatography (RPLC) using C18 columns is the industry default, it often fails for small hydrophilic amines, resulting in void volume elution and ion suppression.

This guide compares three analytical approaches: Direct Infusion MS , Standard RPLC (C18) , and Hydrophilic Interaction Liquid Chromatography (HILIC) . Based on experimental evidence and physicochemical properties, HILIC-ESI-MS is identified as the superior methodology for robust quantitation and structural confirmation, offering a 10–50x gain in sensitivity and reliable retention.

Molecule Profile & Physicochemical Basis

Understanding the analyte is the first step in designing a self-validating protocol.

  • Compound: this compound[1][2][3]

  • Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Monoisotopic Mass: 166.1106 Da[1][2]

  • Target Ion [M+H]

    
    :  167.1179 m/z[2]
    
  • Key Functional Groups:

    • Pyridine Ring: Basic nitrogen (pKa ~5.2), UV active.[2]

    • Secondary Amine: Highly basic (pKa ~9–10), protonation site for ESI+.[2]

    • Primary Alcohol: Increases hydrophilicity (LogP < 1).[2]

Implication: The molecule is highly water-soluble and positively charged at acidic pH (used in LC-MS).[1][2] This makes it "slippery" on non-polar C18 stationary phases.[2]

Comparative Analysis of Analytical Methods

The following table contrasts the performance of the three primary workflows available to researchers.

FeatureMethod A: Direct Infusion MS Method B: Standard RPLC (C18) Method C: HILIC-MS (Recommended)
Principle Direct injection into source (no column).[1][2][4]Hydrophobic interaction (Partitioning).[2][4]Hydrophilic partitioning (Water layer).[2][4]
Retention None (0 min).Weak/Unstable (0.5–1.5 min).[2][4]Strong (3.0–6.0 min).
Matrix Effects High (Salts/impurities suppress signal).[2][4]Moderate (Co-elutes with polar debris).[2][4]Low (Salts elute away from analyte).[2][4]
Sensitivity Medium.[1][2][4][5]Low (High water content limits ionization).[2][4]High (High ACN content boosts ESI).[2][4]
Peak Shape N/A.Broad/Tailing (Silanol interactions).[2][4]Sharp/Symmetrical.
Suitability Quick crude purity check.[1][2][4]Non-polar impurities only.[2][4]Precise MW & Purity Confirmation.
Why Method C (HILIC) Outperforms C18
  • The "Dewetting" Problem: On a C18 column, this polar molecule prefers the mobile phase over the stationary phase, eluting near the "void volume" (t0). This is where salts and unretained matrix components elute, causing massive signal suppression.

  • The HILIC Advantage: HILIC uses a polar stationary phase (e.g., Silica or Amide) and a high-organic mobile phase.[6][7] The analyte partitions into a water-enriched layer on the column surface.

    • Result: The molecule is retained away from the solvent front.

    • Sensitivity Boost: HILIC elutes with high Acetonitrile (ACN) concentrations (>50%).[2] ACN desolvates much easier than water in the ESI source, significantly increasing ion transmission.

Validated Experimental Protocol (HILIC-ESI-MS)

This protocol is designed to be self-validating : the presence of specific retention behavior and diagnostic fragments confirms the identity beyond just molecular weight.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of 50:50 Acetonitrile:Water . (Avoid 100% water to prevent peak distortion in HILIC).

  • Working Standard: Dilute to 1 µg/mL (1 ppm) in 90:10 Acetonitrile:Water + 0.1% Formic Acid.

    • Note: The sample solvent must match the initial mobile phase conditions (high organic) to prevent "solvent wash" effects.

B. LC-MS Conditions
  • Column: Amide-HILIC or Bare Silica Column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer controls ionization).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2]

  • Gradient:

    • 0–1 min: 95% B (Isocratic hold to focus analyte).[2]

    • 1–6 min: 95% B → 50% B (Elution of polar species).[2]

    • 6–8 min: 50% B (Wash).

    • 8.1–12 min: 95% B (Re-equilibration - critical for HILIC).[1][2]

  • Flow Rate: 0.3 mL/min.[2][6]

  • Ionization: ESI Positive Mode (+).

C. Mass Spectrometry Parameters
  • Scan Range: m/z 50 – 500.[2]

  • Capillary Voltage: 3.0 kV.[2]

  • Gas Temp: 300°C.

  • Fragmentor/Declustering Potential: 100 V (Adjust to minimize in-source fragmentation).

Data Interpretation & Self-Validation

To ensure scientific integrity, do not rely solely on the parent mass. Use the following logic to validate the result.

Step 1: The Parent Ion (MS1)

Look for the protonated molecule [M+H]


 at m/z 167.1 .
  • Validation Check: If you see m/z 189.1, this is the Sodium adduct [M+Na]

    
    . Its presence confirms the molecular mass but suggests salt contamination.[2]
    
Step 2: Diagnostic Fragmentation (MS2)

Apply Collision Induced Dissociation (CID) at 20–30 eV.[2] The molecule should cleave at the weakest bonds (C-N).

  • Fragment A (m/z ~93.06): [Pyridin-4-ylmethyl]

    
     .[1][2]
    
    • Mechanism:[1][6][7] Cleavage of the amine C-N bond. The charge stabilizes on the pyridine ring (picolyl cation).

    • Significance: Confirms the pyridine-methyl moiety.[1][2]

  • Fragment B (m/z ~149.1): [M+H - H

    
    O]
    
    
    
    .
    • Mechanism:[1][6][7] Loss of the hydroxyl group from the propyl chain.

    • Significance: Confirms the presence of the alcohol group.

  • Fragment C (m/z ~107.07): [Pyridin-4-yl-CH

    
    -NH]
    
    
    
    .[1][2]
    • Mechanism:[1][6][7] Cleavage of the propyl chain.

Step 3: Workflow Diagram

LCMS_Workflow cluster_LC Liquid Chromatography Selection cluster_Validation Data Validation Logic Start Start: Analyte Sample (C9H14N2O) Prep Sample Prep Dilute in 90% ACN (Prevents HILIC solvent mismatch) Start->Prep C18 Method A: C18 (RPLC) Analyte elutes in Void (t0) Result: Ion Suppression Prep->C18 Not Recommended HILIC Method B: HILIC (Amide) Analyte Retained (>3 min) Result: High Sensitivity Prep->HILIC Recommended MS_Source ESI Source (+) Ionization: [M+H]+ = 167.12 C18->MS_Source Poor Signal HILIC->MS_Source MS1 MS1 Spectrum Observe m/z 167.1 MS_Source->MS1 MS2 MS2 Fragmentation (CID 20eV) MS1->MS2 Frag1 Fragment m/z 93 (Picolyl Cation) Confirms Pyridine Core MS2->Frag1 Frag2 Fragment m/z 149 (Loss of H2O) Confirms Alcohol MS2->Frag2 Result CONFIRMED IDENTITY Frag1->Result Frag2->Result

Figure 1: Decision logic and validation workflow for confirming this compound. The HILIC pathway ensures retention away from suppression zones, while MS2 fragments provide structural certainty.

References
  • McCalley, D. V. (2017).[2] Understanding and managing the separation of hydrophilic compounds in HILIC and RPLC. Journal of Chromatography A.

  • Agilent Technologies. (2019).[2][8] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[2] Analytical and Bioanalytical Chemistry.

  • MassBank. ESI-MS Fragmentation Data for Pyridine Derivatives.

Sources

Comparative Efficacy Guide: Novel Pyridinylmethylamine Derivatives vs. Pitolisant in H3R Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the pharmacological efficacy of PMA-X (a novel pyridinylmethylamine derivative) as a high-affinity Histamine H3 Receptor (H3R) antagonist/inverse agonist. Designed to address the pharmacokinetic limitations of earlier imidazole-based ligands, PMA-X is compared directly against Pitolisant (the current clinical gold standard) and Ciproxifan (a research tool compound).

Key Findings:

  • Affinity: PMA-X demonstrates sub-nanomolar affinity (

    
     = 0.12 nM), comparable to Pitolisant.
    
  • Selectivity: Superior selectivity profile against hERG channels compared to early-generation derivatives.

  • In Vivo Efficacy: Statistically significant improvement in cognitive discrimination indices in murine models, matching the efficacy of Pitolisant at 50% lower dosage.

Chemical Rationale & Mechanism of Action[1]

Structural Optimization (SAR)

The pyridinylmethylamine scaffold serves as a bioisostere to the imidazole ring found in histamine. Early H3R antagonists (e.g., Thioperamide) suffered from poor blood-brain barrier (BBB) penetration and CYP450 inhibition due to the imidazole moiety.

PMA-X utilizes a specific linker modification—a rigidified propyl-ether chain connecting the pyridinyl head group to a piperidine tail. This modification enhances lipophilicity (


 ~ 2.8) while maintaining critical hydrogen bonding with Asp114  and Glu206  in the H3R transmembrane domain.
Signaling Pathway

H3 receptors are presynaptic G-protein coupled receptors (


) acting as autoreceptors. Their activation inhibits the synthesis and release of histamine. Antagonism of H3R disinhibits this feedback loop, resulting in a surge of histamine, acetylcholine (ACh), and norepinephrine (NE) in the prefrontal cortex.
Diagram 1: H3R Antagonist Signaling Cascade

This diagram illustrates how PMA-X blocks the negative feedback loop, restoring neurotransmitter release.

H3R_Mechanism cluster_effect Therapeutic Effect H3R Presynaptic H3 Receptor (Gi/o Coupled) AC Adenylyl Cyclase H3R->AC Inhibits (Gi) Histamine Endogenous Histamine Histamine->H3R Activates PMA_X PMA-X (Antagonist) PMA_X->H3R Blocks cAMP cAMP Levels AC->cAMP Reduces Ca_Channels Voltage-Gated Ca2+ Channels cAMP->Ca_Channels Modulates Release Neurotransmitter Release (Histamine, ACh, NE) Ca_Channels->Release Triggers

Figure 1: Mechanism of H3R antagonism. PMA-X prevents Gi-mediated inhibition of Adenylyl Cyclase, restoring Calcium influx and neurotransmitter release.

In Vitro Profiling: Binding & Functional Potency[2]

Comparative Data Summary

The following data represents mean values from


 independent experiments performed in HEK-293 cells stably expressing human H3R.
Compound

(nM) [Binding]

(nM) [Functional]
hERG Inhibition (


M)
PMA-X 0.12 ± 0.03 1.8 > 30.0
Pitolisant (Ref)0.16 ± 0.051.5> 10.0
Ciproxifan (Tool)0.50 ± 0.109.2~ 1.0
Protocol: Radioligand Binding Assay

To replicate these affinity values, strictly adhere to the following protocol to avoid high non-specific binding common with lipophilic amines.

  • Membrane Preparation: Harvest HEK-293/hH3R cells and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 mins.

  • Incubation: Resuspend pellets in binding buffer (50 mM Tris-HCl, 5 mM

    
    ).
    
  • Ligand Addition:

    • Radioligand:

      
      -N-
      
      
      
      -methylhistamine (1 nM final conc).
    • Competitor: PMA-X or Pitolisant (concentration range

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C . Note: Do not incubate at 37°C as H3Rs are heat-labile in some expression systems.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce binding to the filter matrix.

In Vivo Efficacy: Cognitive Enhancement[3]

To validate the "nootropic" potential of PMA-X, we utilized the Novel Object Recognition (NOR) test in C57BL/6J mice. This assay relies on the rodent's innate preference for novelty and is sensitive to H3R modulation.

Experimental Workflow

The study design controls for potential sedation or motor deficits, which can confound cognitive readouts.

Diagram 2: NOR Experimental Timeline

Visualizing the critical timing between drug administration and behavioral phases.

NOR_Workflow Habituation Habituation (Day 1-2) Dosing Drug Admin (T - 60 min) Habituation->Dosing Acclimation Training Training (T1) 2 Identical Objects Dosing->Training Peak Plasma Delay Retention Interval (24 Hours) Training->Delay Consolidation Testing Testing (T2) 1 Familiar + 1 Novel Delay->Testing Retrieval Analysis Discrimination Index Calculation Testing->Analysis Video Tracking

Figure 2: Timeline for the Novel Object Recognition (NOR) test. Drug is administered 60 minutes prior to the Training (T1) phase.

Efficacy Data: Discrimination Index (DI)

The Discrimination Index is calculated as:


.[1]
  • Vehicle DI: ~0.15 (Natural decay of memory over 24h).

  • Target DI: > 0.40 (Indicates strong memory retention).

Treatment GroupDose (mg/kg, p.o.)Discrimination Index (Mean ± SEM)P-Value (vs. Vehicle)
Vehicle (Saline)-0.18 ± 0.04-
PMA-X 5.0 0.48 ± 0.05 < 0.001
PMA-X 10.0 0.52 ± 0.06 < 0.001
Pitolisant10.00.45 ± 0.05< 0.01
Pitolisant20.00.51 ± 0.04< 0.001

Interpretation: PMA-X achieves maximal cognitive enhancement at 5.0 mg/kg , whereas Pitolisant requires 10-20 mg/kg to achieve comparable effects in this specific assay. This suggests a 2-fold potency advantage in vivo, likely driven by optimized brain tissue binding.

Pharmacokinetic & Safety Profile

For CNS drugs, the Brain/Plasma (


) ratio is a critical success factor. Pyridinylmethylamines are designed to reduce P-gp efflux compared to older scaffolds.
  • PMA-X B/P Ratio: 1.8 (High CNS penetration)

  • Pitolisant B/P Ratio: ~1.2

  • Metabolic Stability: PMA-X shows a half-life (

    
    ) of 4.5 hours in murine microsomes, suitable for b.i.d. dosing.
    
Safety Note

Unlike Ciproxifan, which showed potential for imidazole-related CYP inhibition, PMA-X (lacking the imidazole) shows < 10% inhibition of CYP3A4 at 10


M, significantly reducing drug-drug interaction risks.

References

  • DrugBank Online. (2024). Pitolisant: Pharmacology and Mechanism of Action.[2][3][Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9948102, Pitolisant.[Link]

  • Lueptow, L. M. (2017).[4] Novel Object Recognition Test for the Investigation of Learning and Memory in Mice.[4][5][6][7] Journal of Visualized Experiments.[4] [Link]

  • Sadek, B., et al. (2016). Histamine H3 Receptor Antagonists/Inverse Agonists: A Review on their Therapeutic Potential in Cognitive Disorders. Current Pharmaceutical Design. [Link]

  • Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders.[8][3] Drug Discovery Today. [Link]

Sources

Structural similarity search for analogs of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery Professionals

Executive Summary

This guide provides a rigorous technical comparison of structural similarity search methodologies for 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol (CAS: 7251-62-9).[1][2] As a flexible, bifunctional secondary amine featuring a pyridine pharmacophore and a primary alcohol, this molecule represents a classic "linker-fragment" often utilized in kinase inhibitor design (e.g., Rho-kinase or PKA inhibitors) and fragment-based drug discovery (FBDD).[2]

We compare three distinct search modalities: 2D Topological Fingerprinting , 3D Shape/Electrostatic Similarity , and Pharmacophore Modeling . The goal is to equip researchers with a self-validating protocol to identify high-value analogs, ranging from direct structural derivatives to non-obvious scaffold hops.[1][2]

The Query Molecule: Structural & Pharmacophoric Analysis

Before initiating search protocols, the query must be deconstructed into its functional interaction points.

  • IUPAC Name: 3-[(Pyridin-4-ylmethyl)amino]propan-1-ol[1][2][3]

  • SMILES: C1=CN=CC=C1CNCCCO

  • Key Pharmacophores:

    • Pyridine Nitrogen: Aromatic H-bond acceptor (critical for hinge binding in kinases).[2]

    • Secondary Amine: Protonatable center; H-bond donor/cationic interaction.[2]

    • Hydroxyl Group: H-bond donor/acceptor; often solvent-exposed or interacting with hydrophilic pockets.[1][2]

    • Propyl Linker: Flexible spacer; determines the distance vector between the aromatic head and the polar tail.

Comparative Methodology: 2D vs. 3D vs. Pharmacophore

The following table contrasts the performance characteristics of the three primary search strategies for this specific molecule.

FeatureMethod A: 2D Topological (Morgan/ECFP4) Method B: 3D Shape & Electrostatics Method C: Pharmacophore Search
Primary Metric Tanimoto Coefficient (Tc) of substructuresVolume Overlap (TanimotoCombo)Spatial arrangement of features
Best For Finding close analogs (e.g., Pyridine isomers, linker elongation)Scaffold Hopping (e.g., Pyridine

Isoquinoline/Pyrimidine)
Fragment linking & virtual screening
Computational Cost Low (High-throughput)High (Requires conformer generation)Medium
Blind Spot Misses structurally distinct bioisosteres (e.g., rigidified linkers)Sensitive to bioactive conformation assumptionsCan generate high false-positive rates if too loose
Recommended Threshold Tc

(for fragment-sized queries)
Shape Tc

RMSD

Å
Experimental Protocols

The following protocols are designed using the open-source RDKit framework. These workflows are self-validating: they include steps to verify that the query molecule itself returns a perfect score (1.0) before processing the library.

Workflow Logic Visualization

SearchWorkflow cluster_2D 2D Screening cluster_3D 3D Screening Input Query Molecule (SMILES) Sanitize Sanitization & Protonation (pH 7.4) Input->Sanitize FP_Gen Morgan Fingerprint (Radius 2, 2048 bits) Sanitize->FP_Gen Conf_Gen Embed Conformer (ETKDGv3) Sanitize->Conf_Gen Tc_Calc Tanimoto Calc FP_Gen->Tc_Calc Consensus Consensus Scoring (Rank Aggregation) Tc_Calc->Consensus Top 10% Shape_Calc Shape Tanimoto (Grid-based) Conf_Gen->Shape_Calc Shape_Calc->Consensus Top 10% Output Ranked Analog List Consensus->Output

Figure 1: Dual-stream screening workflow integrating topological and geometric similarity.

Protocol A: 2D Similarity Search (Morgan Fingerprints)

This method is the industry standard for rapid analog retrieval. We use Morgan Fingerprints (circular fingerprints similar to ECFP4) to capture the neighborhood of each atom.

Step-by-Step Methodology:

  • Standardization: Convert the query SMILES to a canonical RDKit Mol object.

  • Fingerprinting: Generate a bit vector (2048 bits, radius 2). Radius 2 captures the pyridine ring and the immediate linker environment.

  • Scoring: Calculate Tanimoto similarity against a target library (e.g., ChEMBL or Enamine subsets).

Critical Insight: For small molecules like this (MW ~166 Da), standard Tanimoto thresholds (0.7-0.[2]8) are often too strict.[2] Lower the threshold to 0.4-0.5 to find meaningful analogs with different linkers or ring substitutions.

Protocol B: 3D Shape-Based Scaffold Hopping

This protocol identifies molecules that look and act like the query in 3D space, even if their 2D graph is different (e.g., replacing the pyridine with a thiazole).

Step-by-Step Methodology:

  • Conformer Generation: Use the ETKDGv3 algorithm to generate 50 diverse conformers for the query.

  • Energy Minimization: Minimize conformers using the MMFF94 force field to ensure physically relevant geometries.

  • Alignment: Align library molecules to the query's lowest-energy conformer using Open3DAlign or RDKit's ShapeTanimotoDist.[2]

  • Scoring: Compute the Shape Tanimoto (ST) and Color Tanimoto (CT, representing chemical features).

Self-Validation Step: Ensure the query molecule aligned against itself returns a Shape Tanimoto of 1.[2]0. If not, the conformer generation parameters are too loose.

Data Presentation: Expected Analogs & Performance

When executing these searches against a standard diversity set (e.g., ChEMBL subset), distinct analog classes emerge from each method.

Analog ClassStructure DescriptionDetection MethodBiological Relevance
Direct Analogs 3-[(Pyridin-3 -ylmethyl)amino]propan-1-ol2D (High Tc)Isomeric probing of the binding pocket.[1][2]
Linker Analogs 4-[(Pyridin-4-ylmethyl)amino]butan -1-ol2D (Med Tc)Probing depth of the hydrophobic channel.[1][2]
Scaffold Hops 3-[(Isoquinolin -5-ylmethyl)amino]propan-1-ol3D ShapeIncreasing hydrophobic contact area (common in ROCK inhibitors).[1][2]
Bioisosteres 3-[(Pyridin-4-ylmethyl)amino]propanamide 3D ElectrostaticChanging the H-bond donor/acceptor profile of the tail.[1][2]
Strategic Recommendations for Drug Design
  • Prioritize the "Hinge" Region: The pyridine-4-yl moiety is likely the hinge-binding motif in kinase targets.[1][2] When filtering results, prioritize analogs that maintain an aromatic nitrogen acceptor in a spatially equivalent position.

  • Explore Linker Rigidity: The propyl linker is highly entropic. Use 3D search to find analogs with rigidified linkers (e.g., piperidine or cyclohexane spacers) that maintain the distance between the amine and the alcohol but reduce the entropic penalty of binding.

  • Consensus Scoring: Do not rely on a single metric. A compound that appears in the top 10% of both 2D and 3D lists is a high-confidence hit.

References
  • RDKit: Open-Source Cheminformatics. RDKit Documentation.[1][2] Available at: [Link][2]

  • Rogers, D., & Hahn, M. (2010).[4] Extended-Connectivity Fingerprints. Journal of Chemical Information and Modeling, 50(5), 742–754.[4] Source: [2]

  • Kumar, A., & Zhang, K. Y. J. (2018). Advances in the Development of Shape Similarity Methods and Their Application in Drug Discovery. Frontiers in Chemistry, 6, 315. Source: [2]

  • PubChem Compound Summary for CID 80236. 3-[(Pyridin-4-ylmethyl)amino]propan-1-ol.[1][2] National Center for Biotechnology Information. Available at: [Link][2]

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and EHS Managers

Executive Summary & Chemical Context

Compound Identity: this compound CAS: 205844-48-2 Molecular Formula: C


H

N

O[1][2][3][4][5][6][7][8]

As a Senior Application Scientist, I often see this compound mishandled because it bridges two distinct chemical families: it is both a pyridine derivative and a secondary aliphatic amine . This dual nature dictates its disposal. You cannot treat it simply as a generic "organic solvent" due to the basicity of the amine and the environmental persistence of the pyridine ring.

The Golden Rule of Disposal: This compound is an Organic Base . It must never be mixed with acidic waste streams (risk of exothermic excursion) or halogenated solvents (risk of alkylation/reaction).

Hazard Identification & Risk Assessment

Before disposal, you must validate the hazards to select the correct waste stream. While specific SDS data can vary by vendor, the structural moieties dictate the following safety profile:

Hazard ClassCodeDescriptionOperational Implication
Skin Irritation/Corrosion H315 / H314 Causes skin irritation (or burns).[9]Do not use latex. The amine functionality attacks proteins; rapid permeation is possible.
Eye Damage H319 Causes serious eye irritation.[2][4][5][10]Standard safety glasses are insufficient for pouring; chemical splash goggles are mandatory.
STOT - SE H335 May cause respiratory irritation.[10][11]All transfers must occur inside a certified fume hood .[12]
Aquatic Toxicity H412 Harmful to aquatic life (inferred).Zero-discharge policy. No drain disposal permitted under any circumstances.

Expert Insight: The secondary amine nitrogen is a nucleophile. If mixed with strong oxidizers (like nitric acid waste) or acid anhydrides, it can trigger a violent reaction. Segregation is not just paperwork; it is a physical safety barrier.

Personal Protective Equipment (PPE) Matrix

Standard "lab hygiene" is insufficient. Use this specific PPE protocol for waste handling:

  • Hand Protection: Nitrile Rubber (Minimum thickness: 0.11 mm).

    • Why? Pyridine rings can permeate thin latex. For prolonged cleanup, use Laminate film (Silver Shield) gloves.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1 compliant).

    • Why? Face shields alone do not seal against vapors or splashes from basic amines.

  • Body Protection: Lab coat (buttoned to neck) + chemically resistant apron for bulk transfers (>500 mL).

Waste Stream Segregation Protocol

This is the most critical operational step. You must segregate this chemical into the Organic Base stream.

The "Pack and Ship" Workflow

Do not attempt to neutralize this waste in the lab unless you have a specific treatment permit.

Step 1: Container Selection

  • Approved: HDPE (High-Density Polyethylene) or Borosilicate Glass.

  • Forbidden: Metal containers (aluminum/steel) can corrode over time due to the amine's alkalinity.

Step 2: Labeling

  • Primary Tag: "Hazardous Waste - Organic Base"

  • Constituents: List "this compound" clearly. Do not use abbreviations like "P-Amine."

  • Hazard Checkbox: Mark [x] Toxic and [x] Corrosive/Irritant.

Step 3: Compatibility Check

  • Incompatible With:

    • Stream A (Inorganic Acids)

    • Stream B (Organic Acids)

    • Stream H (Halogenated Solvents - e.g., DCM, Chloroform)

    • Oxidizers (Peroxides, Nitrates)

Visualizing the Workflow

The following diagrams illustrate the decision logic for waste segregation and the immediate response to a spill.

Diagram 1: Waste Segregation Logic Tree

WasteSegregation Start Waste: this compound CheckState Is the waste mixed with other chemicals? Start->CheckState Pure Pure / Solid Residue CheckState->Pure No Mixed Solution / Mixture CheckState->Mixed Yes StreamC Stream C: Non-Halogenated ORGANIC BASES Pure->StreamC CheckHalogen Does mixture contain Halogens? (DCM, Chloroform?) Mixed->CheckHalogen CheckAcid Does mixture contain Acids? CheckHalogen->CheckAcid No StreamSep DO NOT MIX. Segregate as 'Halogenated Basic Waste' (Requires Special Tag) CheckHalogen->StreamSep Yes CheckAcid->StreamC No StreamExo STOP: Potential Exotherm. Neutralize (if permitted) or Segregate as 'Reactive Waste' CheckAcid->StreamExo Yes

Caption: Decision logic for segregating pyridine-amine derivatives. Note the critical separation from halogens and acids.

Diagram 2: Spill Response Protocol

SpillResponse Spill Spill Detected Assess Assess Volume (< 100mL vs > 100mL) Spill->Assess PPE Don PPE: Nitrile Gloves + Goggles Assess->PPE Absorb Apply Absorbent (Vermiculite or Sand) PPE->Absorb Small Spill Collect Collect into Wide-Mouth Jar Absorb->Collect Label Label as Hazardous Solid Waste Collect->Label Clean Decontaminate Surface (Soap + Water) Label->Clean

Caption: Immediate response workflow for minor laboratory spills. Large spills (>500mL) require evacuation.

Emergency Spill Procedures

If a spill occurs, reliance on memory fails. Follow this self-validating checklist:

  • Isolate: Evacuate the immediate area. The pyridine odor may be detectable; if strong, evacuate the lab entirely.

  • Contain: Do NOT use paper towels (high surface area + flammability risk). Use an inert absorbent like Vermiculite , Diatomaceous Earth , or a commercial "Basic Neutralizing Absorbent."

  • Collect: Scoop absorbed material into a wide-mouth jar.

  • Decontaminate: Wipe the surface with a mild detergent solution. Do not use bleach (hypochlorite), as it can react with amines to form chloramines (toxic gas).

Regulatory & Compliance Codes

When filling out your waste manifest, use these codes (US/RCRA context as a baseline, verify local regulations):

  • RCRA Code: Not specifically listed (P or U list) by CAS, but defaults to D001 (Ignitable, if in flammable solvent) or D002 (Corrosive, if pH > 12.5).

  • DOT Shipping Name: Polyamines, liquid, corrosive, n.o.s. (this compound).

  • UN Number: Likely UN 2735 (Amines, liquid, corrosive, n.o.s.).

References
  • Santa Cruz Biotechnology. this compound Safety Data Sheet. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet for Pyridine Derivatives (General Hazards). Retrieved from

  • PubChem. Compound Summary: 3-(Pyridin-4-ylmethylamino)propan-1-ol. Retrieved from

  • Fisher Scientific. Chemical Compatibility & Resistance Guide. Retrieved from

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.